1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBIRFFGAIFLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436221 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156270-06-3 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, also known as 7-azaindole-3-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its scaffold is a key component in a variety of biologically active molecules, including inhibitors of crucial cellular signaling pathways. Understanding the fundamental physicochemical properties of this molecule, particularly its basicity and solubility, is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the basic properties of this compound, detailed experimental protocols for their determination, and an exploration of its relevance in key signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, specific values for pKa and quantitative solubility are not widely reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [1][2] |
| Molar Mass | 162.15 g/mol | [1] |
| Melting Point | 205-209 °C | [1] |
| Appearance | Solid | - |
| pKa (Carboxylic Acid) | Not experimentally determined in literature. (Predicted to be in the range of typical aromatic carboxylic acids, ~4-5) | - |
| pKa (Pyridine Nitrogen) | Not experimentally determined in literature. (Predicted to be lower than the parent 7-azaindole due to the electron-withdrawing carboxylic acid group) | - |
| Solubility in Water | Slightly soluble / Insoluble at normal temperature | [2][3] |
| Solubility in Organic Solvents | Soluble in chloroform, methanol, and ethanol | [2] |
Acid-Base Properties and pKa
This compound is an amphoteric molecule, possessing both an acidic carboxylic acid group and a basic pyridine nitrogen atom.
-
Acidic Character: The carboxylic acid group (-COOH) at the 3-position of the pyrrole ring is responsible for the acidic nature of the molecule. The pKa of this group is expected to be in the range of typical aromatic carboxylic acids.
-
Basic Character: The pyridine nitrogen atom in the 7-azaindole ring system possesses a lone pair of electrons in an sp² hybrid orbital, which is available for protonation, rendering it basic. The basicity of this nitrogen is influenced by the electronic effects of the fused pyrrole ring and the carboxylic acid substituent. The electron-withdrawing nature of the carboxylic acid group is expected to decrease the electron density on the pyridine ring, thereby reducing the basicity of the nitrogen atom compared to the parent 7-azaindole. For comparison, the calculated pKa of the pyridine nitrogen in 7-azaindole is 3.67, while for 5-azaindole it is 8.42, highlighting the significant influence of the nitrogen's position within the ring system on basicity.[4]
Due to the lack of a precise experimentally determined pKa value for this compound in the reviewed literature, a detailed experimental protocol for its determination via potentiometric titration is provided in Section 5.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Aqueous Solubility: this compound is described as being "slightly soluble" or "insoluble" in water at normal temperatures.[2][3] This limited aqueous solubility is a common characteristic of many heterocyclic compounds with a significant aromatic character.
-
Organic Solvent Solubility: The compound exhibits good solubility in organic solvents such as chloroform, methanol, and ethanol.[2] This suggests its utility in organic synthesis and purification processes that utilize these solvents.
For a precise quantitative determination of solubility, the shake-flask method followed by UV-Vis spectroscopic analysis is a standard and reliable approach. A detailed protocol is provided in Section 5.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constants (pKa) of this compound using potentiometric titration.
Caption: Workflow for solubility determination by the shake-flask method.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of deionized water.
-
Equilibration: Seal the vial and place it in a shaker or agitator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable membrane filter (e.g., 0.22 µm).
-
Quantification by UV-Vis Spectroscopy:
-
Calibration Curve: Prepare a series of standard solutions of this compound in the same solvent (water) at known concentrations. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Dilute the saturated supernatant if necessary to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted supernatant at λmax.
-
Calculation: Use the equation of the calibration curve to determine the concentration of the diluted supernatant. Account for the dilution factor to calculate the solubility of the compound in water.
-
Chemical Reactivity and Basic Properties
The chemical reactivity of this compound is dictated by the interplay of the pyrrole, pyridine, and carboxylic acid functionalities.
-
Reactions involving the Pyridine Nitrogen: The basicity of the pyridine nitrogen allows it to react with acids to form salts. This property is crucial for the formation of water-soluble salts of the compound, which can be advantageous in pharmaceutical formulations. The lone pair on the nitrogen also makes it a potential ligand for metal coordination.
-
Electrophilic Substitution: The 7-azaindole ring system is generally susceptible to electrophilic substitution. Theoretical and experimental studies on the parent 7-azaindole indicate that electrophilic attack predominantly occurs at the 3-position of the pyrrole ring due to its higher electron density.
-
Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. These transformations are widely used to synthesize derivatives with modified physicochemical and biological properties. For instance, the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors involves the coupling of the corresponding carboxylic acid with various amines.
Relevance in Signaling Pathways and Drug Discovery
While this compound itself may not be a direct modulator of signaling pathways, its core structure is a privileged scaffold in the design of potent and selective enzyme inhibitors. Derivatives of this compound have been shown to target key kinases in major cancer-related signaling pathways.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers.
Caption: Simplified FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFRs, demonstrating the importance of this scaffold in targeting this pathway for cancer therapy.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell motility, invasion, and proliferation. Dysregulation of the HGF/c-Met pathway is associated with tumor growth and metastasis.
Caption: Simplified c-Met signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to design inhibitors of c-Met, highlighting its versatility in targeting different kinase families.
PDE4B Signaling Pathway
Phosphodiesterase 4B (PDE4B) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation.
Caption: Simplified cAMP signaling pathway showing the role of PDE4B and its inhibition.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent and selective inhibitors of PDE4B, suggesting their potential as anti-inflammatory agents. [5]
Conclusion
This compound is a versatile heterocyclic compound with a rich chemical profile and significant potential in drug discovery. While specific experimental data on its pKa and quantitative solubility are not extensively documented, this guide provides a theoretical framework for understanding its acid-base properties and detailed protocols for their experimental determination. The established role of its derivatives as potent inhibitors of key signaling pathways underscores the importance of the 1H-pyrrolo[2,3-b]pyridine scaffold in the development of novel therapeutics. Further research to precisely quantify the physicochemical properties of this core molecule will undoubtedly facilitate its broader application in medicinal chemistry and materials science.
References
- 1. This compound | 156270-06-3 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 156270-06-3 [chemicalbook.com]
- 4. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Azaindole-3-Carboxylic Acid: Chemical Structure and Analysis
Introduction: 7-Azaindole-3-carboxylic acid, a heterocyclic compound, serves as a crucial structural motif in medicinal chemistry and drug discovery. Its scaffold is a bioisostere of indole, a common feature in many biologically active molecules.[1] The presence of a nitrogen atom at the 7-position imparts unique electronic properties that can enhance receptor binding and metabolic stability, making its derivatives valuable for pharmaceutical development.[1] This guide provides a detailed overview of its chemical structure, properties, and analytical methodologies for researchers and scientists in the field.
Chemical Structure and Properties
7-Azaindole-3-carboxylic acid, with the IUPAC name 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, is a solid compound at room temperature.[2] The core structure consists of a fused pyridine and pyrrole ring system, with a carboxylic acid group attached to the 3-position of the pyrrole ring.
Caption: 2D structure of 7-Azaindole-3-carboxylic acid.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [2][3] |
| CAS Number | 156270-06-3 | [2] |
| Molecular Formula | C₈H₆N₂O₂ | [2][3][4] |
| Molecular Weight | 162.15 g/mol | [3][4] |
| SMILES | OC(=O)C1=CNC2=NC=CC=C12 | [2][3][4] |
| InChI Key | KYBIRFFGAIFLPM-UHFFFAOYSA-N | [2][4] |
| Physical Form | Solid | |
Spectroscopic and Chromatographic Analysis
Comprehensive analysis is critical for structure elucidation and purity assessment. Standard techniques include NMR, IR, Mass Spectrometry, and HPLC.
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework. While specific spectral data for the title compound is not readily published, expected chemical shifts can be inferred from its structural analogues and general principles.[5][6]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | 12.0 - 13.0 (broad s) | 165 - 175 |
| Pyrrole-NH | 11.0 - 12.0 (broad s) | - |
| Aromatic-CH | 7.0 - 8.5 (m) | 110 - 150 |
| Pyrrole C-H | ~8.0 (s) | ~125 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 7-azaindole-3-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire proton spectra using a standard pulse program. Data should be reported including chemical shift (δ) in ppm, multiplicity (s, d, t, m), coupling constants (J) in Hz, and integration.[6]
-
¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse program.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR spectroscopy helps identify key functional groups. The spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong carbonyl (C=O) absorption.[7][8]
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Strong, very broad |
| N-H (Pyrrole) | Stretch | ~3400 | Medium |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C=O (Carboxylic Acid) | Stretch | 1760 - 1690 | Strong, sharp |
| C=C, C=N (Aromatic) | Stretch | 1600 - 1450 | Medium to strong |
| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 | Strong |
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups and vibrational modes.
Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation. For carboxylic acid derivatives, a common fragmentation is the cleavage of the C-C bond adjacent to the carbonyl to form a stable acylium ion.[9]
Table 4: Expected Mass Spectrometry Data (Electron Impact)
| Ion | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|
| [M]⁺ | 162 | Molecular Ion |
| [M-OH]⁺ | 145 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 117 | Loss of carboxyl radical (decarboxylation) |
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce the sample via direct infusion or through a coupled chromatographic system like Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Impact (EI) for direct analysis.
-
Mass Analysis: Use a mass analyzer (e.g., Quadrupole, Time-of-Flight) to separate the ions based on their m/z ratio.
-
Data Acquisition: Record the mass spectrum. For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.
HPLC is a primary technique for determining the purity of the compound.[3][10]
Experimental Protocol: HPLC Analysis
-
Instrumentation: Use a standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), a pump, and an autosampler.
-
Mobile Phase: Prepare a mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Elution: Use an isocratic or gradient elution method to achieve optimal separation.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase or a component of it) to a known concentration (e.g., 1 mg/mL).
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks.
Caption: A typical workflow for the chemical analysis of the compound.
Biological Context: Role as a Kinase Inhibitor Scaffold
The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[11][12] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. Derivatives of 7-azaindole have been developed as potent inhibitors of various kinases, including those in the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and metabolism.[13]
The nitrogen at the 7-position can act as a hydrogen bond acceptor, forming critical interactions within the ATP-binding pocket of kinases, thereby enhancing inhibitor potency and selectivity.[13]
Caption: Role of 7-azaindole derivatives as PI3K inhibitors.
Conclusion
7-Azaindole-3-carboxylic acid is a foundational molecule for the development of therapeutic agents, particularly kinase inhibitors. A thorough understanding of its structure and analytical profile is essential for its application in research and drug development. The methodologies outlined in this guide, from spectroscopic analysis to chromatographic separation, provide a comprehensive framework for the characterization and quality control of this important chemical entity.
References
- 1. nbinno.com [nbinno.com]
- 2. 7-Azaindole-3-carboxylic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 7-Azaindole-3-carboxylic acid | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 5. 5-Chloro-7-azaindole-3-carboxylic acid Methyl ester(1190321-49-3) 1H NMR spectrum [chemicalbook.com]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1H-Pyrrolo[2,3-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole have cemented its status as a "privileged scaffold" in the design of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, historical development, and key applications of 1H-pyrrolo[2,3-b]pyridine compounds, with a focus on quantitative data, detailed experimental protocols, and the visualization of key concepts.
Discovery and Early History: The Genesis of a Versatile Heterocycle
The first documented synthesis of the parent 1H-pyrrolo[2,3-b]pyridine was reported in 1955 by M. M. Robison and B. L. Robison. Their pioneering work utilized a modification of the Madelung indole synthesis, involving the high-temperature, base-catalyzed cyclization of 2-amino-3-picoline derivatives. This initial breakthrough laid the groundwork for the exploration of this novel heterocyclic system.
Early investigations into the chemical properties of 7-azaindole revealed its propensity for electrophilic substitution, primarily at the 3-position, analogous to indole. Initial interest in its biological potential was varied, with some of the earliest explorations focusing on its potential as an antimalarial agent. However, the true potential of the 7-azaindole scaffold remained largely untapped for several decades.
The Rise to Prominence: A Privileged Scaffold in Kinase Inhibition
The turn of the 21st century witnessed a surge in interest in 1H-pyrrolo[2,3-b]pyridine derivatives, largely driven by their remarkable success as kinase inhibitors. The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole core form a bidentate hydrogen bonding motif that mimics the adenine hinge-binding region of ATP, allowing for potent and often selective inhibition of various kinases.[1][2] This discovery propelled 7-azaindole into the limelight of drug discovery.
The ability of the 7-azaindole scaffold to serve as a versatile template for library synthesis, coupled with its favorable physicochemical properties, has led to the development of numerous clinical candidates and approved drugs targeting a wide array of kinases.
Key Synthetic Methodologies
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core has evolved significantly since its initial discovery. While the Madelung and Fischer indole synthesis adaptations are of historical importance, a variety of more modern and efficient methods have been developed.
Classical Synthetic Routes
-
Madelung Synthesis: This method involves the intramolecular cyclization of an N-(2-picolyl)alkanamide in the presence of a strong base at high temperatures. While historically significant, it often requires harsh conditions and may not be suitable for complex, functionalized substrates.
-
Fischer Indole Synthesis: This approach utilizes the reaction of a 2-pyridylhydrazine with an aldehyde or ketone under acidic conditions. The success of this method is often dependent on the nature of the substituents on both the hydrazine and the carbonyl compound.[3]
Modern Synthetic Approaches
-
Palladium-Catalyzed Cross-Coupling Reactions: The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted 7-azaindoles. Reactions such as the Suzuki, Sonogashira, and Heck couplings allow for the efficient introduction of a wide variety of substituents at various positions of the heterocyclic core.[4]
-
Chichibabin Cyclization: This method involves the LDA-mediated condensation of a 3-picoline derivative with a nitrile. It offers a direct route to 2-substituted 7-azaindoles.[5]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate many of the classical and modern synthetic routes to 7-azaindole derivatives, often leading to higher yields and cleaner reactions.
Quantitative Structure-Activity Relationships (SAR)
The following tables summarize key quantitative data for 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of various important drug targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
| Compound | R Group | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4a | 3-methoxyphenyl | 100 | - | - | - | [6][7] |
| 4b | 3-chlorophenyl | >1000 | - | - | - | [6][7] |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 | [6][7] |
Phosphodiesterase 4B (PDE4B) Inhibitors
| Compound | R1 | R2 | PDE4B IC50 (µM) | PDE4D IC50 (µM) | Reference |
| 11a | H | cyclopropyl | 0.11 | 1.3 | [8] |
| 11b | H | cyclopentyl | 0.15 | 1.8 | [8] |
| 11h | H | 4-fluorophenyl | 0.23 | 3.5 | [8] |
PI3K Inhibitors
| Compound | R Group | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| B11 | phenyl | 4.8 | 18.2 | 8.9 | 14.3 | [9] |
| B13 | 3-pyridyl | 1.9 | 2.7 | 1.5 | 0.5 | [9] |
| B14 | 4-pyridyl | 2.5 | 0.69 | 0.52 | 3.12 | [9] |
Experimental Protocols
General Procedure for the Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization[5]
To a solution of lithium diisopropylamide (LDA) (2.1 equiv) in dry THF at -40 °C is added 2-fluoro-3-picoline (1.0 equiv). After stirring for 1 hour, benzonitrile (1.2 equiv) is added to the reaction mixture. The solution is stirred for an additional 2 hours at -40 °C. The reaction is then quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2-phenyl-7-azaindole.
General Kinase Inhibition Assay Workflow
A general workflow for assessing the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine compounds against a target kinase is depicted below. The ADP-Glo™ Kinase Assay is a commonly used method that measures the amount of ADP produced during the kinase reaction.[10]
A generalized workflow for determining the IC50 value of a 7-azaindole compound against a target kinase.
Signaling Pathways and Logical Relationships
The therapeutic effects of many 1H-pyrrolo[2,3-b]pyridine derivatives stem from their ability to modulate key signaling pathways implicated in diseases such as cancer.
FGFR Signaling Pathway Inhibition
Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling can drive tumor growth and proliferation through downstream pathways such as the RAS-MEK-ERK and PI3K-AKT pathways.[6][7]
Inhibition of the FGFR signaling cascade by 7-azaindole-based compounds.
Historical Development Timeline
The following diagram illustrates the key milestones in the discovery and development of 1H-pyrrolo[2,3-b]pyridine compounds.
Key milestones in the history of 1H-pyrrolo[2,3-b]pyridine research and development.
Conclusion
The journey of 1H-pyrrolo[2,3-b]pyridine from a laboratory curiosity to a highly valued scaffold in drug discovery is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its unique structural and electronic features have enabled the development of a new generation of targeted therapies, particularly in the field of oncology. The continued exploration of novel synthetic methodologies and the elucidation of new biological targets for 7-azaindole derivatives promise a bright future for this remarkable heterocyclic core.
References
- 1. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Azaindole synthesis [organic-chemistry.org]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS: 156270-06-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, also known as 7-azaindole-3-carboxylic acid, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid bicyclic structure, containing both a pyrrole and a pyridine ring, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.[1] The presence of the carboxylic acid functional group provides a convenient handle for further chemical modifications and the formation of derivatives such as amides and esters. This compound and its derivatives have shown potential in the development of novel therapeutics, particularly as inhibitors of key signaling proteins.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Reference |
| CAS Number | 156270-06-3 | [1] |
| Molecular Formula | C₈H₆N₂O₂ | [4] |
| Molecular Weight | 162.15 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 205-209 °C | [4][5] |
| Boiling Point | 446.8 °C at 760 mmHg | [4][5] |
| Synonyms | 7-Azaindole-3-carboxylic acid | [2] |
| InChI Key | KYBIRFFGAIFLPM-UHFFFAOYSA-N | [4] |
| SMILES | O=C(O)c1cn[nH]c2ccccc12 |
Synthesis
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the oxidation of the corresponding alcohol, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol.
Experimental Protocol: Oxidation of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
This protocol describes a general procedure for the oxidation of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol to the desired carboxylic acid using an oxidizing agent such as manganese dioxide (MnO₂).
Materials:
-
(1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
-
Inert solvent (e.g., Dichloromethane (DCM), Chloroform, or a mixture of polar aprotic solvents)
-
Filter aid (e.g., Celite)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric acid (HCl) (1 M)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol in a suitable inert solvent.
-
Addition of Oxidant: Add an excess of activated manganese dioxide to the solution. The reaction is heterogeneous, and a significant excess of MnO₂ is often required for complete conversion.[7]
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of filter aid (e.g., Celite) to remove the manganese dioxide. Wash the filter cake thoroughly with the reaction solvent.
-
Extraction: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Acidification: Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid product.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system.
Caption: Synthetic workflow for this compound.
Biological Activity and Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated as potent inhibitors of various protein kinases and other enzymes. The carboxylic acid at the 3-position serves as a key anchoring point for the synthesis of compound libraries to explore structure-activity relationships (SAR).
Inhibition of Fibroblast Growth Factor Receptor (FGFR)
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5][8] Aberrant FGFR signaling is implicated in the development and progression of various cancers.[5] Inhibitors based on this scaffold can block the ATP-binding site of the FGFR kinase domain, thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Inhibition of Phosphodiesterase 4B (PDE4B)
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop inhibitors of phosphodiesterase 4B (PDE4B).[3] PDE4B is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in inflammatory responses. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. This makes PDE4B an attractive target for the treatment of inflammatory diseases.
Caption: Mechanism of action of 1H-pyrrolo[2,3-b]pyridine-based PDE4B inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for evaluating the inhibitory activity of compounds derived from this compound against a target kinase (e.g., FGFR or PDE4B).
Materials:
-
Test compounds (dissolved in DMSO)
-
Recombinant human kinase (e.g., FGFR1, PDE4B)
-
Substrate (e.g., a synthetic peptide for kinases, cAMP for PDE4B)
-
ATP (for kinase assays)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay for kinases, PDE-Glo™ Phosphodiesterase Assay for PDE4B)
-
Microplate reader (luminometer or fluorescence reader)
-
White or black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations.
-
Reaction Mixture Preparation: In a microplate well, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: For kinase assays, initiate the reaction by adding ATP. For PDE assays, the reaction starts upon addition of the enzyme to the cAMP substrate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically generates a luminescent or fluorescent signal that is proportional to the amount of product formed (ADP for kinases, AMP for PDEs).
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for the development of novel therapeutic agents. Its utility as a scaffold for the synthesis of potent inhibitors of clinically relevant targets, such as FGFR and PDE4B, highlights its importance in modern drug discovery. The synthetic and biological evaluation protocols provided in this guide offer a foundation for researchers to further explore the potential of this compound and its derivatives in the quest for new medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Manganese(IV) oxide [organic-chemistry.org]
- 7. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Physicochemical Properties of 7-Azaindole-3-Carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azaindole-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, containing both a pyrrole and a pyridine ring, offers unique hydrogen bonding capabilities and structural features that are attractive for designing molecules with specific biological activities. Understanding the physicochemical properties of this core structure is paramount for its effective utilization in the development of novel therapeutics. This technical guide provides a comprehensive overview of the key physicochemical parameters of 7-azaindole-3-carboxylic acid, detailed experimental protocols for their determination, and a visual representation of a fundamental experimental workflow.
Data Presentation: Physicochemical Properties
The following table summarizes the known physicochemical properties of 7-azaindole-3-carboxylic acid. It is important to note that while some experimental data is available, other values are predicted or inferred from structurally related compounds due to the limited publicly available experimental data for this specific molecule.
| Property | Value | Source/Method |
| IUPAC Name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | - |
| CAS Number | 156270-06-3 | - |
| Molecular Formula | C₈H₆N₂O₂ | - |
| Molecular Weight | 162.15 g/mol | Calculated |
| Melting Point | 205 - 209 °C | [1] |
| pKa | Acidic pKa (Carboxylic Acid): ~5 Basic pKa (Pyridine Nitrogen): ~3.67 (for 7-azaindole) | Predicted/Inferred from related compounds[2][3] |
| logP | Not available | - |
| Solubility | Slightly soluble in water.[1] Insoluble in weakly polar media like chloroform unless a hydrogen-bonding partner is present.[4] | Qualitative |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of solid organic compounds like 7-azaindole-3-carboxylic acid.
Determination of Melting Point
Principle: The melting point of a pure crystalline solid is a characteristic physical property defined as the temperature at which the solid and liquid phases are in equilibrium. It is typically recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted. A narrow melting point range is often indicative of high purity.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of dry, finely powdered 7-azaindole-3-carboxylic acid is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor. The capillary should be positioned adjacent to the temperature sensor to ensure accurate temperature reading.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid droplet is observed is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. This range constitutes the melting point.
-
Replicate Measurements: The determination should be repeated at least twice to ensure the reproducibility of the results.
Determination of pKa (Acid Dissociation Constant)
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For a compound like 7-azaindole-3-carboxylic acid, which has both an acidic carboxylic acid group and a basic pyridine nitrogen, two pKa values can be determined. Potentiometric titration is a common and accurate method for pKa determination.
Methodology (Potentiometric Titration):
-
Solution Preparation: A precise weight of 7-azaindole-3-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound's aqueous solubility is low, to create a solution of known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
-
Determination of Basic pKa: To determine the pKa of the conjugate acid of the pyridine nitrogen, a similar titration can be performed by dissolving the compound in a slightly acidic solution and titrating with a strong acid (e.g., 0.1 M HCl).
Determination of logP (Octanol-Water Partition Coefficient)
Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically n-octanol and water. LogP, the logarithm of P, is a widely used parameter to describe a compound's lipophilicity.
Methodology (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: A known amount of 7-azaindole-3-carboxylic acid is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).
-
Partitioning: A measured volume of the solution containing the compound is mixed with a measured volume of the other pre-saturated phase in a sealed container. The mixture is then agitated (e.g., by shaking or stirring) for a sufficient time to allow for equilibrium to be reached (typically several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.
Determination of Aqueous Solubility
Principle: Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.
Methodology (Equilibrium Shake-Flask Method):
-
Sample Preparation: An excess amount of solid 7-azaindole-3-carboxylic acid is added to a known volume of water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of 7-azaindole-3-carboxylic acid in the clear, saturated aqueous solution is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of the melting point of a solid compound using the capillary method.
Caption: Experimental workflow for melting point determination.
References
- 1. 7-Azaindole-3-carboxylic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ochemtutor.com [ochemtutor.com]
- 4. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04433A [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Given the limited publicly available quantitative data for this specific molecule, this guide also presents detailed experimental protocols for determining its physicochemical properties and discusses the known reactivity and stability of the broader 7-azaindole scaffold.
Introduction
This compound, also known as 7-azaindole-3-carboxylic acid, is a crucial intermediate in the synthesis of a wide range of biologically active compounds. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a prominent scaffold in the development of kinase inhibitors and other therapeutic agents. Understanding the solubility and stability of this carboxylic acid derivative is paramount for its effective use in drug discovery and development, from early-stage screening to formulation.
Physicochemical Properties
While specific quantitative solubility and stability data for this compound are not extensively reported in the literature, the following qualitative information and data for related compounds provide valuable insights.
Solubility
Qualitative Assessment:
This compound is described as being slightly soluble in water.[1][2] It is generally soluble in organic solvents such as chloroform, methanol, and ethanol. The introduction of the nitrogen atom in the indole ring to form the azaindole scaffold generally leads to enhanced aqueous solubility compared to the corresponding indole derivatives.[3] However, a study on a different 7-azaindole derivative noted exceptionally low solubility in common organic solvents.[4]
Quantitative Data Summary:
| Solvent System | Solubility (μg/mL) | Solubility (µM) | Temperature (°C) | Method | Reference |
| Aqueous Buffer (pH 7.4) | Data Not Available | Data Not Available | RT | Thermodynamic | |
| Simulated Gastric Fluid | Data Not Available | Data Not Available | 37 | Thermodynamic | |
| Simulated Intestinal Fluid | Data Not Available | Data Not Available | 37 | Thermodynamic | |
| Methanol | Data Not Available | Data Not Available | RT | Kinetic | |
| Ethanol | Data Not Available | Data Not Available | RT | Kinetic | |
| Chloroform | Data Not Available | Data Not Available | RT | Kinetic | |
| DMSO | Data Not Available | Data Not Available | RT | Kinetic |
Table 1: Quantitative Solubility Data for this compound. (Note: This table is a template to be populated with experimentally determined data.)
Stability
Specific stability-indicating studies for this compound are not extensively documented. However, information on the reactivity and stability of the 7-azaindole core provides a basis for understanding its potential degradation pathways.
General Stability of the 7-Azaindole Core:
-
Photostability: 7-Azaindole and its derivatives are known to be photoactive and have been extensively studied for their photophysical properties.[5][6] The N1-H proton plays a significant role in the nonradiative decay pathways.[5]
-
Oxidative Stability: The 7-azaindole ring can undergo oxidation. For instance, oxidation of the pyridine ring nitrogen to form the N-oxide is a known transformation used in the functionalization of the pyridine ring.[7] Copper-catalyzed oxidative alkynylation of 7-azaindoles has also been reported.[8]
-
Thermal Stability: While specific data is lacking for the carboxylic acid, the melting point of this compound is reported to be in the range of 205-209 °C, suggesting a degree of thermal stability in the solid state.[9]
-
Hydrolytic and pH Stability: The stability of the related pyrrolo[3,4-c]pyridine-1,3-dione derivatives has been shown to be pH-dependent, with extreme instability in alkaline conditions and lability in acidic conditions.[10] While a different isomer, this suggests that the pyrrolopyridine core can be susceptible to hydrolysis under non-neutral pH conditions.
Forced Degradation Studies:
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug candidate. A summary of typical forced degradation conditions is provided in the table below.
| Condition | Reagent | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | RT / 60°C | 24 - 72 h | Hydrolysis of the pyrrole ring, decarboxylation |
| Base Hydrolysis | 0.1 M - 1 M NaOH | RT / 60°C | 24 - 72 h | Hydrolysis of the pyrrole ring, salt formation |
| Oxidation | 3% - 30% H₂O₂ | RT | 24 - 72 h | N-oxidation, hydroxylation of the aromatic rings |
| Thermal | 60°C - 80°C (Solid & Solution) | 24 - 72 h | General decomposition | |
| Photolytic | UV/Vis light (ICH Q1B) | RT | As per ICH guidelines | Photodegradation, dimerization |
Table 2: Recommended Conditions for Forced Degradation Studies.
Experimental Protocols
To facilitate the determination of the solubility and stability of this compound, the following detailed experimental protocols are provided.
Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial.
-
Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, methanol).
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant, avoiding any solid material.
-
Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
Calculate the solubility from the concentration of the diluted supernatant and the dilution factor.
-
Kinetic Solubility Assay
This high-throughput method is suitable for early drug discovery.
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a 96-well microplate, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should typically be low (e.g., <1-2%) to minimize its effect on solubility.
-
Prepare a serial dilution of the compound across the plate.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is considered the kinetic solubility.
-
Stability-Indicating HPLC Method for Forced Degradation Studies
This method is designed to separate the parent compound from its potential degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-gradient elution from low to high percentage of Mobile Phase B to ensure separation of polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm and 280 nm).
-
Column Temperature: 30°C.
-
-
Forced Degradation Sample Preparation:
-
Prepare solutions of this compound in the respective stressor solutions as outlined in Table 2.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from co-eluting degradants.
-
Biological Context and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. This is due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Derivatives of this scaffold have shown potent inhibitory activity against several important kinase targets.
Fibroblast Growth Factor Receptor (FGFR) Signaling
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been identified as potent inhibitors of FGFRs.[11] The FGFR signaling pathway is crucial for cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various cancers.
Caption: FGFR Signaling Pathway and Inhibition.
Janus Kinase (JAK) - STAT Signaling
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized in the development of inhibitors targeting the Janus kinase (JAK) family of tyrosine kinases. The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in the immune system.
Caption: JAK-STAT Signaling Pathway and Inhibition.
Logical Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Physicochemical Profiling Workflow.
Conclusion
This compound is a valuable building block in drug discovery, particularly for the development of kinase inhibitors. While there is a lack of specific, publicly available quantitative data on its solubility and stability, this guide provides a framework for its characterization. The qualitative information suggests it has limited aqueous solubility, a common challenge for drug-like molecules. The provided experimental protocols offer robust methods for determining its solubility and stability profiles. Furthermore, understanding the biological context of the 7-azaindole scaffold in inhibiting key signaling pathways like FGFR and JAK-STAT is crucial for guiding the design of new therapeutic agents. Comprehensive physicochemical profiling, as outlined in this guide, is essential for the successful progression of drug candidates incorporating this important heterocyclic moiety.
References
- 1. 7-Azaindole-3-carboxylic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | 156270-06-3 [chemicalbook.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Luminescence and reactivity of 7-azaindole derivatives and complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 156270-06-3 [amp.chemicalbook.com]
- 10. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole and to form crucial hydrogen bonds with protein targets, have established it as a cornerstone in the design of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the 1H-pyrrolo[2,3-b]pyridine core, detailing its application in the development of potent and selective inhibitors for various enzyme classes, with a focus on protein kinases.
Introduction to a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold is an aromatic bicyclic heterocycle consisting of a pyrrole ring fused to a pyridine ring. This arrangement imparts a unique set of physicochemical properties, including a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen). This dual functionality allows it to mimic the purine core of ATP, making it an excellent candidate for targeting the ATP-binding sites of kinases.[1] Its structural rigidity and planarity also contribute to favorable binding interactions with various biological targets.
Therapeutic Applications and Key Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident from the wide array of biological targets for which potent inhibitors have been developed. These primarily include protein kinases involved in oncology and inflammatory diseases, as well as other important enzyme families.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in numerous cancers.[2][3][4] The 1H-pyrrolo[2,3-b]pyridine core has been successfully employed to develop potent FGFR inhibitors. These compounds typically act as hinge-binders in the ATP-binding pocket of the kinase domain.
A notable example is compound 4h , which demonstrated potent inhibitory activity against FGFR1, 2, and 3.[2][3] The key interactions of this class of inhibitors involve the 1H-pyrrolo[2,3-b]pyridine nucleus forming two hydrogen bonds with the hinge region of the FGFR protein.[4]
Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFRs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [2][3] |
| 1 | 1900 | - | - | - | [4] |
The activation of FGFRs triggers several downstream signaling cascades, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are crucial for cell proliferation, migration, and survival.[2][4]
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors
ATM kinase is a critical regulator of the DNA damage response, making it an attractive target in oncology.[5] Researchers have rationally designed highly selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. Compound 25a emerged as a lead candidate with excellent kinase selectivity and oral bioavailability.[5] This compound demonstrated synergistic antitumor efficacy when combined with irinotecan in xenograft models.[5]
Table 2: Activity of 1H-Pyrrolo[2,3-b]pyridine-based ATM Inhibitor
| Compound | ATM IC50 | Selectivity over PIKK family | Oral Bioavailability (mice) | Reference |
| 25a | Potent | >700-fold | 147.6% | [5] |
The mechanism of action involves the inhibition of the ATM pathway, which enhances the efficacy of DNA-damaging agents like irinotecan.
Other Kinase and Enzyme Targets
The utility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a variety of other important medicinal chemistry targets:
-
c-Met Inhibitors: Derivatives have been developed as potent inhibitors of the c-Met kinase, which is implicated in tumor metastasis and progression. Compound 9 showed strong c-Met kinase inhibition with an IC50 of 22.8 nM.[6]
-
Janus Kinase 3 (JAK3) Inhibitors: This scaffold has been used to create novel immunomodulators targeting JAK3 for the treatment of autoimmune diseases and organ transplant rejection.[7]
-
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors: A potent type II CDK8 inhibitor, compound 22 , was discovered for the treatment of colorectal cancer, exhibiting an IC50 value of 48.6 nM.[8]
-
Traf2- and Nck-interacting kinase (TNIK) Inhibitors: The scaffold was identified as a potent inhibitor of TNIK, with some compounds showing IC50 values lower than 1 nM.[9]
-
Phosphodiesterase 4B (PDE4B) Inhibitors: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized as selective and potent PDE4B inhibitors for potential treatment of CNS diseases.[10]
Table 3: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Various Targets
| Target | Compound | IC50 (nM) | Therapeutic Area | Reference |
| c-Met | 9 | 22.8 | Oncology | [6] |
| CDK8 | 22 | 48.6 | Oncology | [8] |
| TNIK | Multiple Compounds | < 1 | Inflammation/Oncology | [9] |
| PDE4B | 11h | 140 | CNS Diseases | [10] |
| JAK3 | 14c | Potent, selective | Immunology | [7] |
Synthesis and Experimental Protocols
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves multi-step sequences, which can be adapted to introduce a variety of substituents and functional groups, allowing for extensive structure-activity relationship (SAR) studies.
General Synthesis of FGFR Inhibitors (e.g., Compound 4h)
A common synthetic route for 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors is outlined below.
Protocol:
-
Step 1: Condensation: The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with an appropriate R-substituted aldehyde.
-
Reaction Conditions: The reaction is typically carried out at 50°C.
-
Outcome: This step yields intermediate compounds (e.g., 3a-3k) in moderate yields (45-60%).[2]
-
Step 2: Further Modification: The intermediates undergo subsequent reactions to introduce additional diversity and optimize activity. This may involve coupling reactions or functional group transformations to arrive at the final compounds like 4h .
Synthesis of PDE4B Inhibitors
The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors involves a different synthetic strategy.
Protocol:
-
Step A: N-Arylation: The starting 1H-pyrrolo[2,3-b]pyridine is N-arylated using an aryl boronic acid.
-
Reagents: Cu(OAc)₂, Aryl Boronic Acid, Pyridine, CH₂Cl₂.
-
Conditions: Room temperature, 12 hours.
-
-
Step B: Ester Hydrolysis: The ester group on the pyrrolo-pyridine core is hydrolyzed.
-
Reagents: NaOH, MeOH/H₂O.
-
-
Step C: Amide Coupling: The resulting carboxylic acid is coupled with a desired amine.
-
Reagents: T3P, NHR₁R₂, DIPEA, DMF.
-
Conditions: Room temperature, 30 minutes to 4 hours.[10]
-
Biological Evaluation Protocols
The biological activity of these compounds is assessed through a variety of in vitro and in vivo assays.
Kinase Inhibition Assay (General Protocol):
-
Enzyme and Substrate Preparation: Recombinant kinase enzyme and a suitable substrate (e.g., a peptide) are prepared in an appropriate assay buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Reaction Initiation: The kinase, substrate, ATP, and test compound are mixed and incubated at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³³P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (e.g., MTT or MTS Assay):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[2]
-
Reagent Addition: A reagent such as MTT or MTS is added to each well and incubated for a few hours. Viable cells metabolize the reagent into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a plate reader.
-
Data Analysis: The cell viability is calculated relative to untreated control cells, and GI50/IC50 values are determined.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptionally valuable core structure in medicinal chemistry. Its ability to effectively target the ATP-binding site of kinases has led to the discovery of potent inhibitors for a multitude of targets relevant to cancer, inflammation, and other diseases. The synthetic tractability of this scaffold allows for fine-tuning of its pharmacological properties, leading to compounds with high potency, selectivity, and favorable drug-like characteristics. As our understanding of cellular signaling pathways continues to grow, it is certain that the 1H-pyrrolo[2,3-b]pyridine scaffold will remain a key building block in the development of the next generation of targeted therapies.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectroscopic data for the compound 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 156270-06-3). Despite a comprehensive search for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed, publicly available experimental spectra for this specific compound are limited. This document summarizes the available information and provides context based on related structures.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₂ | |
| Molecular Weight | 162.15 g/mol | |
| Melting Point | 205-209 °C | |
| Boiling Point | 446.8 °C at 760 mmHg |
Spectroscopic Data
A thorough search of scientific literature and chemical databases did not yield publicly available experimental ¹H NMR, ¹³C NMR, or IR spectra for this compound. While commercial suppliers list the compound, they do not provide detailed spectroscopic characterization data.
Mass Spectrometry (MS)
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available due to the lack of published experimental data. However, a general workflow for the spectroscopic analysis of a solid organic compound is outlined below. This workflow represents a standard approach in chemical characterization.
Diagram: General Workflow for Spectroscopic Analysis
Caption: General workflow for obtaining and analyzing spectroscopic data.
Conclusion
While the synthesis of this compound is documented in chemical literature, a comprehensive public repository of its experimental spectroscopic data (NMR, IR, MS) is not currently available. The information provided in this guide is based on data from chemical suppliers and predicted values. Researchers requiring detailed spectroscopic data for this compound may need to perform the synthesis and characterization in-house. The general workflow provided can serve as a standard protocol for such an undertaking.
The Therapeutic Potential of 7-Azaindole Derivatives: A Technical Guide to Key Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in targeting a diverse array of proteins implicated in human diseases. This technical guide provides an in-depth exploration of the key therapeutic targets of 7-azaindole derivatives, with a particular focus on their well-established role as kinase inhibitors. This document details the signaling pathways affected, presents quantitative data on inhibitor potency, and provides comprehensive experimental protocols for the evaluation of these compounds.
Kinase Inhibition: The Core Therapeutic Landscape
7-Azaindole derivatives have gained prominence primarily as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them attractive targets for therapeutic intervention. The 7-azaindole core serves as an excellent hinge-binding motif, forming hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibition.
Key Kinase Targets and Associated Signaling Pathways
A multitude of kinases across different families have been identified as targets for 7-azaindole derivatives. These include serine/threonine kinases and tyrosine kinases involved in critical signaling cascades that control cell proliferation, survival, differentiation, and angiogenesis.
The Raf family of serine/threonine-specific protein kinases is a central component of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. The V600E mutation in B-RAF leads to constitutive activation of this pathway, driving cell proliferation in a significant percentage of melanomas. 7-Azaindole-based inhibitors, such as Vemurafenib, have been successfully developed to target this mutant kinase.
The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a central role in the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, survival, and metabolism. Aberrant activation of this pathway is a common event in many cancers. Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K isoforms.
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in regulating mitosis. Their overexpression is frequently observed in various cancers, leading to mitotic abnormalities and genomic instability. 7-Azaindole derivatives have been investigated as inhibitors of Aurora kinases to disrupt cell division in cancer cells.
The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses. It is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators. 7-Azaindole derivatives have been explored as p38 MAPK inhibitors for the treatment of inflammatory diseases.
Vascular endothelial growth factor receptors (VEGFRs) are receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR signaling is a key strategy in cancer therapy to block tumor neovascularization. 7-Azaindole derivatives have shown potent inhibitory activity against VEGFRs.
Other Notable Kinase Targets
Beyond the pathways detailed above, 7-azaindole derivatives have demonstrated inhibitory activity against a range of other therapeutically relevant kinases.
-
ABL/SRC: These non-receptor tyrosine kinases are involved in cell growth and differentiation. The fusion protein BCR-ABL is a hallmark of chronic myeloid leukemia.
-
CDK9/Haspin: Cyclin-dependent kinase 9 (CDK9) is crucial for transcriptional elongation, while Haspin kinase is involved in chromosome alignment during mitosis. Dual inhibitors of these kinases are being explored as anti-cancer agents.
-
JAK2: Janus kinase 2 is a tyrosine kinase involved in cytokine signaling, and its mutations are associated with myeloproliferative neoplasms.
-
DYRK kinases: Dual-specificity tyrosine phosphorylation-regulated kinases are implicated in neurodegenerative diseases and cancer.
Quantitative Data on 7-Azaindole Derivatives
The potency of 7-azaindole derivatives against their respective kinase targets is typically quantified by IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. The following tables summarize representative data for various derivatives against key kinases.
| 7-Azaindole Derivative | Target Kinase | IC50 (nM) | Ki (nM) | Reference |
| Vemurafenib | B-RAF (V600E) | 31 | 0.35 | [1] |
| Compound 1 | PI3Kα | 2.8 | - | [2] |
| Compound 2 | PI3Kβ | 3.5 | - | [2] |
| Compound 3 | PI3Kδ | 1.2 | - | [2] |
| Compound 4 | PI3Kγ | 0.5 | - | [2] |
| Compound 5 | JAK2 | 260 | - | [3] |
| Compound 6 | ABL | 15 | - | [4] |
| Compound 7 | SRC | 25 | - | [4] |
| Compound 8 | VEGFR2 | 37 | - | [3] |
| GSK1070916 | Aurora B/C | 3.5 / 6.5 | - | [3] |
| Compound 9 | p38α | 60 | - | [3] |
| Compound 10 | CDK9/Cyclin T1 | 4.1 | - | [5] |
| Compound 11 | Haspin | 14 | - | [6] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro and in vivo assays used to characterize the therapeutic potential of 7-azaindole derivatives.
In Vitro Kinase Inhibition Assays
These assays are fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of a target kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Detailed Protocol (Example: B-RAF V600E Kinase Assay):
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant active B-RAF V600E enzyme and its substrate (e.g., unactivated MEK1) in 1x Kinase Buffer to the desired concentrations.
-
Prepare a solution of ATP in 1x Kinase Buffer.
-
Prepare serial dilutions of the 7-azaindole derivative in a suitable solvent (e.g., DMSO) and then in 1x Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add the diluted B-RAF V600E enzyme to all wells except the blank.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocols for other kinases such as PI3K, ABL, CDK9, Haspin, and VEGFR2 follow a similar principle but with specific substrates and optimized reaction conditions.
Cell Viability and Proliferation Assays
These assays are crucial for assessing the cytotoxic or cytostatic effects of 7-azaindole derivatives on cancer cell lines.
This colorimetric assay measures cell density based on the measurement of cellular protein content.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 7-azaindole derivative for a specified duration (e.g., 48 or 72 hours).
-
Cell Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
This is a colorimetric assay for the determination of the number of viable cells. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivative for the desired time.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Xenograft Models
Xenograft models are essential for evaluating the anti-tumor efficacy of 7-azaindole derivatives in a living organism.
Detailed Protocol:
-
Cell Culture and Preparation:
-
Culture a human cancer cell line of interest to a sufficient number.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a specific concentration.
-
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
-
Tumor Implantation:
-
Subcutaneously inject the prepared cancer cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the 7-azaindole derivative or vehicle control to the respective groups according to the desired dosing schedule and route.
-
-
Monitoring and Endpoint:
-
Measure the tumor volume and body weight of the mice regularly.
-
The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.
-
-
Data Analysis:
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of the compound.
-
Conclusion
7-Azaindole derivatives represent a highly promising class of therapeutic agents with a broad spectrum of activity, particularly as kinase inhibitors. Their ability to target key nodes in critical signaling pathways provides a strong rationale for their continued development in oncology, inflammatory diseases, and potentially other therapeutic areas. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing these promising compounds from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen offers unique hydrogen bonding capabilities and physicochemical properties. Derivatives of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, in particular, have demonstrated a wide range of biological activities, including potent inhibition of various kinases, making them attractive candidates for the development of novel therapeutics.
These application notes provide a comprehensive overview of the synthesis of this compound and its derivatives. Detailed experimental protocols for key synthetic transformations are provided, along with a summary of quantitative data for representative compounds. Additionally, relevant signaling pathways and experimental workflows are visualized to aid in understanding the biological context and synthetic strategies.
Synthetic Strategies
The synthesis of this compound derivatives can be broadly categorized into two main approaches:
-
Construction of the 1H-pyrrolo[2,3-b]pyridine core followed by functionalization at the C3-position.
-
Annulation of a pyridine or pyrrole ring onto a pre-functionalized precursor.
Common methods for introducing the 3-carboxy functionality or its precursors include the Vilsmeier-Haack reaction on the 7-azaindole core to yield the 3-carboxaldehyde, followed by oxidation, or the hydrolysis of a 3-cyano-7-azaindole precursor. Once the carboxylic acid is in place, it serves as a versatile handle for the synthesis of a wide array of derivatives, most notably amides, through standard coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis of the parent carboxylic acid starting from (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol.
Step 1: Synthesis of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
A detailed protocol for this specific precursor was not found in the immediate search results. However, a plausible method involves the reduction of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Step 2: Oxidation to this compound
This procedure describes the oxidation of the alcohol to the carboxylic acid.
-
Materials:
-
(1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
-
Dichloromethane (DCM)
-
Potassium permanganate (KMnO₄)
-
-
Procedure:
-
Dissolve (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol in dichloromethane.
-
Heat the solution to 50 °C.
-
Add potassium permanganate (KMnO₄) in a molar ratio of 1.25:1 (KMnO₄:alcohol).
-
Stir the reaction mixture vigorously for 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove manganese dioxide.
-
Evaporate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization to obtain this compound.
-
-
Expected Yield: 94.3%[1]
Protocol 2: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide Derivatives as FGFR Inhibitors
This protocol details a general method for the synthesis of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives, exemplified by their application as Fibroblast Growth Factor Receptor (FGFR) inhibitors.[2][3]
Step 1: Synthesis of Intermediate Aldehydes (3a-3k)
-
Materials:
-
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Substituted benzaldehyde (R-CHO)
-
Potassium hydroxide (KOH)
-
Methanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add the appropriately substituted benzaldehyde (1.1 mmol) and potassium hydroxide (5 mmol).
-
Stir the reaction mixture at 50 °C for 5 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate and purify by column chromatography (silica gel, 5% MeOH in DCM) to yield the intermediate aldehyde.
-
Step 2: Reduction to Final Products (4a-4l)
-
Materials:
-
Intermediate aldehyde (from Step 1)
-
Acetonitrile
-
Triethylsilane
-
Trifluoroacetic acid
-
-
Procedure:
-
To a solution of the intermediate aldehyde (0.31 mmol) in acetonitrile (7 mL), add triethylsilane (6.26 mmol) and trifluoroacetic acid (6.54 mmol).
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by appropriate methods (e.g., column chromatography) to obtain the final product.
-
Protocol 3: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as PDE4B Inhibitors
This protocol outlines the synthesis of 2-carboxamide derivatives, which can be adapted for 3-carboxamides, targeting Phosphodiesterase 4B (PDE4B).[4]
Step 1: Chan-Lam Coupling
-
Materials:
-
Starting 1H-pyrrolo[2,3-b]pyridine ester
-
Arylboronic acid (ArB(OH)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Combine the starting ester, arylboronic acid, Cu(OAc)₂, and pyridine in CH₂Cl₂.
-
Stir the reaction at room temperature for 12 hours.
-
Work up the reaction and purify to obtain the coupled product.
-
Step 2: Saponification
-
Materials:
-
Coupled ester product
-
Sodium hydroxide (NaOH)
-
Methanol/Water mixture
-
-
Procedure:
-
Dissolve the ester in a mixture of methanol and water.
-
Add NaOH and stir until hydrolysis is complete (monitor by TLC).
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter and dry the solid.
-
Step 3: Amide Coupling
-
Materials:
-
Carboxylic acid from Step 2
-
Desired amine (NHR₁R₂)
-
Propylphosphonic anhydride (T3P)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid in DMF.
-
Add DIPEA, the desired amine, and T3P.
-
Stir at room temperature for 30 minutes to 4 hours.
-
Work up the reaction and purify to obtain the final amide product.
-
Quantitative Data
The following tables summarize key quantitative data for representative 1H-pyrrolo[2,3-b]pyridine derivatives.
Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFRs [2][3]
| Compound | R Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 |
| 1 | (parent compound) | 1900 | - | - | - |
Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against PDE4B [4]
| Compound | Amide Moiety (R₁R₂) | PDE4B IC₅₀ (µM) |
| 11h | 3,3-difluoroazetidine | 0.14 |
| 7 | (pyrrolidine) | 0.48 |
| 1 | (related core) | 0.8 |
Table 3: Synthesis Yields for FGFR Inhibitor Intermediates and Final Products [2][3]
| Step | Product Type | Yield Range |
| 1 | Aldehyde Intermediates (3a-3k) | 45-60% |
| 2 | Final Products (4a-4l) | 46-80% |
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
1H-pyrrolo[2,3-b]pyridine derivatives have been shown to be potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[2] The diagram below illustrates the key downstream signaling cascades activated by FGFRs.
References
- 1. This compound CAS#: 156270-06-3 [amp.chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of FGFR Inhibitors Using 7-Azaindole-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors utilizing a 7-azaindole-3-carboxylic acid scaffold. The following sections detail the rationale, experimental procedures, and expected outcomes for the synthesis of a representative covalent FGFR4 inhibitor, based on methodologies reported in the scientific literature.[1][2]
Introduction
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[3][4] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an excellent starting point for the development of potent and selective inhibitors.[4] Aberrant FGFR signaling is a known driver in various cancers, making it a compelling target for therapeutic intervention. This protocol outlines the synthesis of a covalent FGFR4 inhibitor, which can offer advantages in terms of prolonged target engagement and efficacy.[1][2] The synthesis involves a key amide coupling step between 7-azaindole-3-carboxylic acid and a substituted aniline derivative.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, leading to cell proliferation, survival, and angiogenesis. In many cancers, mutations, amplifications, or translocations involving FGFR genes lead to constitutive activation of these pathways, promoting tumor growth and survival. The synthesized 7-azaindole derivative acts as an inhibitor of this signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
Application Notes and Protocols: Leveraging 7-Azaindole-3-Carboxylic Acid for the Development of Novel ATM Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 7-azaindole-3-carboxylic acid as a foundational scaffold for the discovery and development of potent and selective inhibitors targeting the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising therapeutic strategy in oncology.
Introduction
The 7-azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor design. The carboxylic acid functional group at the 3-position of the 7-azaindole core provides a versatile handle for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. While the direct application of 7-azaindole-3-carboxylic acid itself as an ATM inhibitor has not been extensively reported, its structural motifs are present in numerous kinase inhibitors, suggesting its high potential in this area.
This document outlines the rationale for using this scaffold, provides detailed protocols for the synthesis of the core structure and subsequent evaluation of its derivatives as ATM inhibitors, and presents representative data for analogous compounds.
Data Presentation
The following tables summarize quantitative data for representative kinase inhibitors, including those with a 7-azaindole core, to provide a reference for expected potency. It is important to note that the specific inhibitory activities of novel compounds derived from 7-azaindole-3-carboxylic acid against ATM must be determined experimentally.
Table 1: In Vitro Kinase Inhibitory Activity of Representative 7-Azaindole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference Compound |
| Hypothetical Compound A | ATM | To be determined | HTRF | KU-55933 |
| AZD6738 | ATR | <1 | Biochemical | N/A |
| VE-821 | ATR | 13 | Biochemical | N/A |
| Compound 26 (7-azaindole derivative) | CDK2/9 | 5 / 1 | Biochemical | N/A |
| Vemurafenib | B-RAF V600E | 31 | Biochemical | N/A |
Table 2: Cellular Activity of Representative Kinase Inhibitors
| Compound ID | Cell Line | Cellular Target Inhibition (IC50, nM) | Downstream Marker | Reference Compound |
| Hypothetical Compound A | HeLa | To be determined | p-KAP1 (Ser824) | KU-55933 |
| KU-55933 | A549 | 12.9 | p-ATM (Ser1981) | N/A |
| AZD0156 | Various | Potent | p-CHK2 (Thr68) | N/A |
Experimental Protocols
Protocol 1: Synthesis of 7-Azaindole-3-Carboxylic Acid
This protocol describes a two-step synthesis of the target compound from commercially available 7-azaindole.
Step 1: Synthesis of 7-Azaindole-3-carboxaldehyde
-
Materials: 7-azaindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 7-azaindole (1 equivalent) in anhydrous DMF, add POCl₃ (1.2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with saturated sodium bicarbonate until a precipitate forms.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-azaindole-3-carboxaldehyde.
-
Step 2: Oxidation to 7-Azaindole-3-carboxylic acid
-
Materials: 7-azaindole-3-carboxaldehyde, Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Pinnick oxidation reagents: sodium chlorite, 2-methyl-2-butene, in a buffered solution), Acetone, Water, Hydrochloric acid (HCl).
-
Procedure (using KMnO₄):
-
Dissolve 7-azaindole-3-carboxaldehyde (1 equivalent) in acetone.
-
Add a solution of KMnO₄ (1.5 equivalents) in water dropwise to the aldehyde solution at room temperature.
-
Stir the mixture vigorously for 4-6 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction by adding a small amount of sodium sulfite solution to destroy excess KMnO₄.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with 1M HCl to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-azaindole-3-carboxylic acid.
-
Protocol 2: In Vitro ATM Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency of test compounds against ATM kinase.
-
Materials: Recombinant human ATM kinase, Biotinylated p53 peptide substrate, ATP, HTRF KinEASE™ STK S1 kit (or similar) containing Europium cryptate-labeled anti-phospho-serine/threonine antibody and Streptavidin-XL665, Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA), Test compounds (e.g., Hypothetical Compound A) and a reference inhibitor (e.g., KU-55933), 384-well low-volume white plates.
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing ATM kinase and biotinylated p53 substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for ATM.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the HTRF detection mix (Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer containing EDTA).
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Protocol 3: Cellular Assay for ATM Inhibition (Western Blot)
This protocol details the use of Western blotting to assess the inhibition of ATM signaling in a cellular context.
-
Materials: Human cancer cell line (e.g., HeLa, A549), Cell culture medium and supplements, DNA damaging agent (e.g., Etoposide or ionizing radiation), Test compound (e.g., Hypothetical Compound A) and reference inhibitor (e.g., KU-55933), Lysis buffer (RIPA buffer with protease and phosphatase inhibitors), BCA protein assay kit, SDS-PAGE gels, PVDF membrane, Transfer buffer, Blocking buffer (5% BSA in TBST), Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-KAP1 (Ser824), anti-KAP1, anti-Actin), HRP-conjugated secondary antibodies, ECL detection reagent.
-
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of the test compound or reference inhibitor for 1 hour.
-
Induce DNA damage by treating with a DNA damaging agent (e.g., 10 µM Etoposide for 1 hour or irradiate with 5 Gy of ionizing radiation).
-
Include untreated and vehicle-treated controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal and the loading control (e.g., Actin).
-
-
Visualizations
Caption: ATM Signaling Pathway and Point of Inhibition.
Caption: Workflow for the In Vitro ATM Kinase HTRF Assay.
Caption: Workflow for Cellular Western Blot Analysis of ATM Inhibition.
Application Notes and Protocols for the Synthesis of 1H-Pyrrolo[2,3-b]pyridine-Based PDE4B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of potent and selective Phosphodiesterase 4B (PDE4B) inhibitors based on a 1H-pyrrolo[2,3-b]pyridine scaffold. While the specific request detailed the use of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, a thorough review of the current scientific literature did not yield a direct synthetic protocol for PDE4B inhibitors originating from this specific isomer. However, a closely related series of potent PDE4B inhibitors have been successfully synthesized and characterized using 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.[1][2]
The following protocols are therefore based on the synthesis of these 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs, which serve as excellent leads for the development of novel therapeutics targeting PDE4B.
Overview of the Synthetic Strategy
The synthesis of the target 1H-pyrrolo[2,3-b]pyridine-2-carboxamide PDE4B inhibitors is achieved through a multi-step process. The general workflow involves the initial preparation of a core scaffold followed by diversification through amide coupling reactions to generate a library of candidate inhibitors.
Caption: General workflow for the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide PDE4B inhibitors.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide inhibitors.
Protocol 2.1: Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
This protocol describes a common method for the formation of the core heterocyclic system.
Materials:
-
7-Azaindole
-
Ethyl glyoxalate
-
Appropriate solvent (e.g., Dioxane)
-
Catalyst (e.g., p-Toluenesulfonic acid)
Procedure:
-
To a solution of 7-azaindole in dioxane, add ethyl glyoxalate.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture at reflux for the time indicated by TLC monitoring until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Protocol 2.2: Hydrolysis to 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid
Materials:
-
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Protocol 2.3: Amide Coupling to Synthesize Final Inhibitors
This protocol details the coupling of the carboxylic acid core with a variety of amines to generate the final inhibitor library.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid
-
Substituted amine (e.g., 3,3-difluoroazetidine hydrochloride)
-
Coupling agent (e.g., T3P® - Propylphosphonic anhydride)
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine)
-
Solvent (e.g., DMF - N,N-Dimethylformamide)
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in DMF, add the desired amine and DIPEA.
-
Add the coupling agent (T3P®) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring the progress by TLC.[1]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure target compound.
Quantitative Data: PDE4B Inhibition
The synthesized compounds were evaluated for their inhibitory activity against PDE4B. The results for a selection of compounds are summarized in the table below.
| Compound | Amine Moiety | PDE4B IC₅₀ (µM) | PDE4D IC₅₀ (µM) | Selectivity (PDE4D/PDE4B) |
| 11a | Cyclopropylamine | 0.55 | >10 | >18 |
| 11b | Cyclobutylamine | 0.23 | 2.5 | 10.9 |
| 11h | 3,3-Difluoroazetidine | 0.14 | 0.84 | 6.0 |
| Rolipram | (Reference) | 0.11 | 0.15 | 1.4 |
Data adapted from ACS Med. Chem. Lett. 2020, 11, 10, 1848–1854.[1][2]
PDE4B Signaling Pathway
PDE4B is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It hydrolyzes cAMP to AMP, thus regulating intracellular cAMP levels. Inhibition of PDE4B leads to an increase in cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors, ultimately leading to anti-inflammatory responses.
Caption: Simplified PDE4B signaling pathway and the mechanism of action of 1H-pyrrolo[2,3-b]pyridine inhibitors.
Conclusion
References
Application Notes and Protocols for Cell-Based Assays to Evaluate 1H-Pyrrolo[2,3-b]pyridine Derivative Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of 1H-Pyrrolo[2,3-b]pyridine derivatives, a promising class of compounds often investigated for their kinase inhibitory activity in oncology and other therapeutic areas. The protocols outlined below are foundational for assessing the biological effects of these derivatives on cell proliferation, survival, and migration.
Introduction to 1H-Pyrrolo[2,3-b]pyridines (7-Azaindoles)
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a key pharmacophore in the development of kinase inhibitors.[1] Its structure allows for the formation of crucial hydrogen bonds with the hinge region of kinase ATP-binding sites, mimicking the interaction of adenine in ATP.[2][3] This has led to the development of potent inhibitors targeting various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Phosphoinositide 3-Kinases (PI3Ks), which are pivotal in cancer cell signaling pathways.[4][5][6]
Data Summary: In Vitro Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the inhibitory activities of representative 1H-Pyrrolo[2,3-b]pyridine derivatives against various kinases and cancer cell lines.
Table 1: Enzymatic Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| FGFR Inhibitors | |||
| Compound 4h | FGFR1 | 7 | [5][7][8] |
| FGFR2 | 9 | [5][7][8] | |
| FGFR3 | 25 | [5][7][8] | |
| FGFR4 | 712 | [5][7][8] | |
| Compound 1 | FGFR1 | 1900 | [8] |
| PI3K Inhibitors | |||
| Compound 7 | PI3Kγ | 35 | [9] |
| Compound 10 | PI3Kγ | 50 | [9] |
| PDE4B Inhibitors | |||
| Compound 7 | PDE4B | 480 | [10] |
| Compound 11h | PDE4B | 110-1100 (range) | [10] |
| JAK3 Inhibitors | |||
| Compound 14c | JAK3 | Potent, selective | [11] |
Table 2: Anti-proliferative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| FGFR Inhibitors | |||
| Compound 4h | 4T1 (Breast) | Not specified, inhibits proliferation | [5][7] |
| MDA-MB-231 (Breast) | Not specified, inhibits proliferation | [7] | |
| MCF-7 (Breast) | Not specified, inhibits proliferation | [7] | |
| TNIK Inhibitors | |||
| Series of 31 compounds | Colorectal Cancer Cells | pIC50 range: 7.37-9.92 | |
| Tubulin Polymerization Inhibitors | |||
| Compound 10t | HeLa (Cervical) | 0.12 | [12] |
| SGC-7901 (Gastric) | 0.15 | [12] | |
| MCF-7 (Breast) | 0.21 | [12] | |
| Other Kinase Inhibitors | |||
| Pyridone 1 | HepG2 (Liver) | 4.5 | [13] |
| Pyridine 2 | HepG2 (Liver) | Not specified, less potent than 1 | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by 1H-Pyrrolo[2,3-b]pyridine derivatives and the general workflow for their evaluation using cell-based assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific cell lines and 1H-Pyrrolo[2,3-b]pyridine derivatives.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the effect of 1H-Pyrrolo[2,3-b]pyridine derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
1H-Pyrrolo[2,3-b]pyridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1H-Pyrrolo[2,3-b]pyridine derivative in culture medium. A typical concentration range to start with is 0.01 to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by 1H-Pyrrolo[2,3-b]pyridine derivatives.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line
-
1H-Pyrrolo[2,3-b]pyridine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 1H-Pyrrolo[2,3-b]pyridine derivative at the desired concentration (e.g., 1x and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant. Some studies have shown that treatment with these derivatives can lead to a significant increase in the apoptotic cell population.[12]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of 1H-Pyrrolo[2,3-b]pyridine derivatives on cell cycle progression.
Principle: Propidium Iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the DNA content of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line
-
1H-Pyrrolo[2,3-b]pyridine derivative
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer.
-
Data Analysis: Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase indicates cell cycle arrest. For instance, some pyridine derivatives have been shown to cause G2/M phase arrest.[13][14]
Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of 1H-Pyrrolo[2,3-b]pyridine derivatives on cancer cell migration.
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored. The rate of wound closure is a measure of cell migration.
Materials:
-
Cancer cell line
-
Complete culture medium
-
1H-Pyrrolo[2,3-b]pyridine derivative
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a plate to create a confluent monolayer.
-
Wound Creation: Once the cells are confluent, use a sterile pipette tip to create a straight scratch across the center of the well.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Compound Treatment: Add fresh culture medium containing the test compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48-72 hours.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the rate of wound closure. Compare the migration rate of treated cells to that of the control cells.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 7-Azaindole-3-Carboxylic Acid Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core and interact with a wide range of biological targets, particularly protein kinases.[1][2][3] Derivatives of 7-azaindole have shown promise as potent inhibitors of various kinases, including those in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5][6] Libraries based on the 7-azaindole-3-carboxylic acid core offer a versatile starting point for the discovery of novel therapeutic agents. The carboxylic acid moiety serves as a convenient handle for the introduction of diverse chemical functionalities, enabling the exploration of a broad chemical space to identify potent and selective modulators of disease-relevant targets.[7]
High-throughput screening (HTS) is an essential tool in early-stage drug discovery, allowing for the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[8][9] This document provides detailed application notes and protocols for the HTS of 7-azaindole-3-carboxylic acid-derived libraries against protein kinase targets and in cell-based phenotypic assays.
Library Design and Synthesis
A focused library of 7-azaindole-3-carboxamides can be synthesized from the 7-azaindole-3-carboxylic acid starting material. The general synthetic scheme involves the coupling of the carboxylic acid with a diverse panel of primary and secondary amines using standard amide bond formation methodologies. This approach allows for the systematic exploration of the chemical space around the 3-position of the 7-azaindole core, which has been identified as a key position for modulating biological activity.[7]
Application Note 1: Biochemical Kinase Inhibition Assay
Principle:
This assay quantitatively measures the ability of compounds from the 7-azaindole-3-carboxylic acid library to inhibit the activity of a specific protein kinase. The assay relies on the measurement of ATP consumption or ADP production during the phosphotransferase reaction catalyzed by the kinase. A common method is a fluorescence-based assay that uses a coupled enzyme system to convert ADP to a detectable signal.
Screening Workflow:
The HTS process for a biochemical kinase inhibition assay typically follows a multi-stage approach to identify and validate active compounds.[10]
Figure 1: High-Throughput Screening Workflow for Kinase Inhibitors.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is adapted for a 384-well plate format suitable for automated HTS.
Materials:
-
Kinase of interest (e.g., PI3Kα)
-
Kinase substrate (e.g., a biotinylated peptide)
-
ATP
-
7-Azaindole-3-carboxylic acid library compounds (dissolved in DMSO)
-
HTRF Kinase Assay Buffer
-
HTRF Detection Reagents (e.g., Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
384-well low-volume white microplates
-
Multimode microplate reader with HTRF capability
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound (10 mM in DMSO) into the wells of a 384-well plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in Kinase Assay Buffer.
-
Prepare an ATP solution in Kinase Assay Buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Add 5 µL of the ATP solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF detection reagent mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF Detection Buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665). The HTRF ratio (665/620) is proportional to the amount of phosphorylated substrate.
Data Presentation:
Primary screening data is typically presented as percent inhibition. For hit compounds, dose-response curves are generated to determine the IC50 value.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (nM) [PI3Kα] | IC50 (nM) [PI3Kβ] | IC50 (nM) [PI3Kδ] | IC50 (nM) [PI3Kγ] |
| 7-AZA-001 | 85.2 | 5.6 | 25.1 | 10.3 | 0.5 |
| 7-AZA-002 | 78.9 | 12.8 | 45.7 | 22.1 | 1.2 |
| 7-AZA-003 | 92.1 | 2.1 | 15.4 | 8.9 | 0.3 |
| Control (Known Inhibitor) | 98.5 | 1.5 | 10.2 | 5.4 | 0.1 |
Table 1: Example quantitative data from a biochemical screen of a 7-azaindole library against PI3K isoforms. Data is hypothetical and for illustrative purposes, based on trends observed in published studies.[4]
Application Note 2: Cell-Based Phenotypic Screening
Principle:
Cell-based assays assess the effect of library compounds on a cellular phenotype, such as cell proliferation, apoptosis, or the modulation of a specific signaling pathway. These assays provide a more physiologically relevant context compared to biochemical assays. For a 7-azaindole-3-carboxylic acid library targeting cancer, a common phenotypic screen is a cell viability assay using a cancer cell line known to be dependent on the target kinase pathway.[4]
Signaling Pathway:
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. 7-azaindole derivatives have been identified as potent inhibitors of PI3K, a key kinase in this pathway.[4]
References
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening - Enamine [enamine.net]
- 9. High-throughput computational screening for lead discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Regioselective Heterocyclization Reactions Using 7-Azaindole-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective heterocyclization of 7-azaindole-3-carboxylic acid, a versatile building block in medicinal chemistry. The following sections describe the synthesis of key intermediates and their subsequent transformation into fused heterocyclic systems, which are of significant interest in drug discovery due to their structural similarity to purines.
Overview of Heterocyclization Strategy
7-Azaindole-3-carboxylic acid serves as a valuable scaffold for the construction of fused heterocyclic systems. A common and effective strategy involves a two-step process:
-
Formation of 7-Azaindole-3-carbohydrazide: The carboxylic acid is first converted to the corresponding carbohydrazide. This intermediate is a key building block for subsequent cyclization reactions.
-
Regioselective Cyclocondensation: The carbohydrazide is then reacted with a suitable dielectrophilic partner to form a new heterocyclic ring fused to the 7-azaindole core. This application note focuses on the synthesis of a pyrido[3',2':4,5]pyrrolo[2,3-d]pyridazin-9(8H)-one ring system.
This approach allows for the regioselective formation of the new ring at the 2,3-position of the 7-azaindole core, driven by the reactivity of the carbohydrazide intermediate.
Experimental Protocols
Synthesis of Methyl 7-Azaindole-3-carboxylate (Intermediate 1)
Objective: To convert 7-azaindole-3-carboxylic acid to its methyl ester to facilitate the subsequent reaction with hydrazine hydrate.
Materials:
-
7-Azaindole-3-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 7-azaindole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 7-azaindole-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization if necessary.
Expected Yield: 85-95%
Synthesis of 7-Azaindole-3-carbohydrazide (Intermediate 2)
Objective: To synthesize the key carbohydrazide intermediate for subsequent heterocyclization.
Materials:
-
Methyl 7-azaindole-3-carboxylate (Intermediate 1)
-
Hydrazine hydrate (N₂H₄·H₂O), 80-100%
-
Ethanol (EtOH) or Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolve methyl 7-azaindole-3-carboxylate (1.0 eq) in ethanol (15-25 mL per gram of ester) in a round-bottom flask.
-
Add hydrazine hydrate (5.0-10.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 6-12 hours. The product often precipitates out of the solution upon cooling.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol.
-
Dry the product under vacuum to obtain pure 7-azaindole-3-carbohydrazide.
Expected Yield: 90-98%
Regioselective Synthesis of 7-Phenyl-5H-pyrido[3',2':4,5]pyrrolo[2,3-d]pyridazin-9(8H)-one (Fused Heterocycle)
Objective: To perform a regioselective cyclocondensation to form a fused pyridazinone ring system.
Materials:
-
7-Azaindole-3-carbohydrazide (Intermediate 2)
-
Ethyl benzoylacetate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
To a solution of 7-azaindole-3-carbohydrazide (1.0 eq) in glacial acetic acid (10-20 mL per gram of hydrazide), add ethyl benzoylacetate (1.1 eq).
-
Heat the mixture to reflux for 8-16 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF/water.
Expected Yield: 65-80%
Data Presentation
The following table summarizes the typical yields for the synthesis of the intermediates and the final fused heterocyclic product.
| Compound | Starting Material(s) | Yield (%) |
| Methyl 7-azaindole-3-carboxylate | 7-Azaindole-3-carboxylic acid, Methanol | 85-95 |
| 7-Azaindole-3-carbohydrazide | Methyl 7-azaindole-3-carboxylate, Hydrazine hydrate | 90-98 |
| 7-Phenyl-5H-pyrido[3',2':4,5]pyrrolo[2,3-d]pyridazin-9(8H)-one | 7-Azaindole-3-carbohydrazide, Ethyl benzoylacetate | 65-80 |
Visualizations
The following diagrams illustrate the key reaction pathways and workflows.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) core?
A1: The synthesis of the 7-azaindole core, the structural backbone of the target molecule, can be achieved through various established methods, often adapted from classical indole syntheses. The choice of method depends on the available starting materials and desired substitution patterns. Key strategies include:
-
Fischer Indole Synthesis: A common method involving the reaction of a pyridine-based hydrazine with a ketone or aldehyde. Optimization is often required to manage the acidic conditions and potential side reactions.[1][2]
-
Bartoli Indole Synthesis: Utilizes the reaction of a nitro-pyridine with a vinyl Grignard reagent. This method is particularly effective for synthesizing 7-substituted 7-azaindoles.[2]
-
Larock Indole Synthesis: A palladium-catalyzed heteroannulation process that couples an N-substituted 2-aminopyridine with an alkyne. This modern approach offers good functional group tolerance.[2][3][4]
-
Madelung Synthesis: Involves the intramolecular cyclization of an N-(2-picolyl)formamidine, which is particularly effective for producing the unsubstituted 7-azaindole.[2]
-
Domino Reactions: Novel one-pot methods, such as the reaction between 2-fluoro-3-methylpyridine and an arylaldehyde, can selectively synthesize the 7-azaindole core.[5]
Q2: How is the carboxylic acid group typically introduced at the C3 position?
A2: Direct introduction of a carboxylic acid at the C3 position is often challenging. The most common and effective strategy involves a two-step process:
-
Introduction of a Precursor Group: A precursor functional group, such as a nitrile (-CN) or an ester (-COOR), is first installed at the C3 position during or after the formation of the 7-azaindole ring.
-
Hydrolysis: The precursor group is then hydrolyzed to the carboxylic acid. Nitrile hydrolysis is a widely used method and can be performed under acidic or basic conditions.[6][7][8]
Q3: I am observing significant decarboxylation of my final product. How can this be prevented?
A3: Decarboxylation, the loss of CO2 from the carboxylic acid, is a common side reaction, especially under harsh conditions. Pyrrole- and pyridine-carboxylic acids can be susceptible to this, particularly with heat or strong acid.[9][10] To minimize this:
-
Avoid Excessive Heat: Use the lowest effective temperature during the final hydrolysis and purification steps.
-
Use Milder Conditions: Opt for milder hydrolysis conditions if possible. For instance, enzymatic hydrolysis or base-catalyzed hydrolysis followed by careful acidification at low temperatures can be alternatives to strong, hot acid.
-
Buffer the pH: During work-up and purification, maintain a pH where the carboxylate form is stable.
-
Catalyst Choice: Certain metal catalysts, like copper, can facilitate decarboxylation under specific conditions.[11] Ensure your reaction conditions do not inadvertently promote this pathway.
Troubleshooting Guide
Issue 1: Low Yield in 7-Azaindole Ring Formation (e.g., via Fischer Synthesis)
| Parameter | Recommended Action | Rationale |
| Acid Catalyst | Screen various acid catalysts (e.g., H₂SO₄, HCl, PPA, PTSA) and optimize concentration. | The Fischer indole synthesis is acid-catalyzed. The optimal acid and its concentration can vary significantly based on the specific substrates, influencing both reaction rate and byproduct formation.[1] |
| Temperature | Optimize the reaction temperature. Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. | Temperature control is critical. Excessively high temperatures can lead to decomposition and tar formation, while low temperatures may result in an impractically slow reaction rate. |
| Solvent | Test different high-boiling point solvents such as toluene, xylene, or acetic acid. | The solvent can affect the solubility of intermediates and the overall reaction kinetics. The choice of solvent should be compatible with the reaction temperature and catalyst. |
| Hydrazone Purity | Ensure the pyridine-hydrazine starting material is pure and free of oxidative degradation. | Impurities in the starting material are a common cause of low yields and complex reaction mixtures. Recrystallization or chromatography of the hydrazine may be necessary. |
Issue 2: Incomplete Hydrolysis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
| Parameter | Recommended Action | Rationale |
| Hydrolysis Conditions | For acidic hydrolysis, use a higher concentration of acid (e.g., 6-12M HCl or H₂SO₄) and increase the reaction time or temperature. For basic hydrolysis, use a concentrated base (e.g., 6M NaOH or KOH) with a co-solvent like ethanol to improve solubility. | Nitrile hydrolysis proceeds via an amide intermediate. Harsh conditions are often required to drive the second step—hydrolysis of the stable amide—to completion.[7][8] |
| Reaction Time | Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. | The amide intermediate can sometimes be isolated. If it accumulates, the reaction requires more forcing conditions (longer time, higher temperature) to be fully converted to the carboxylic acid. |
| Solubility | Ensure the starting nitrile is fully dissolved in the reaction medium. Using a co-solvent (e.g., ethanol, dioxane) with the aqueous acid or base can significantly improve reaction rates. | Poor solubility is a common reason for incomplete reactions. The reaction is heterogeneous if the starting material does not dissolve, leading to slow and inefficient conversion. |
| Work-up | After basic hydrolysis, carefully acidify the reaction mixture with cold HCl to pH ~3-4 to precipitate the carboxylic acid. | The product of basic hydrolysis is the carboxylate salt. The free carboxylic acid must be liberated by protonation. Adding acid slowly and with cooling prevents decomposition of the product. |
Experimental Protocols
Protocol 1: Synthesis of 7-Azaindole Core via Larock Heteroannulation
This protocol is a representative example for forming a substituted 7-azaindole ring, which can be adapted to produce a C3-functionalized precursor.
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-amino-3-iodopyridine derivative (1.0 eq), the C3-precursor alkyne (e.g., 3-trimethylsilylpropiolonitrile) (1.2 eq), Pd(OAc)₂ (0.05 eq), and a suitable ligand like PPh₃ (0.1 eq).
-
Solvent and Base: Add a degassed solvent such as DMF or acetonitrile, followed by a base, typically a tertiary amine like Et₃N (3.0 eq).
-
Reaction Execution: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute it with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1H-pyrrolo[2,3-b]pyridine derivative.
Protocol 2: Acid-Catalyzed Hydrolysis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (e.g., 6M) and water.
-
Heating: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of the starting material and the intermediate amide. This can take several hours to overnight.
-
Isolation: Cool the reaction mixture in an ice bath. The product, this compound, may precipitate. If it does, collect the solid by filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of a cold organic solvent like ethanol or ether to remove impurities. If the product does not precipitate, it may be necessary to adjust the pH or perform an extraction. Dry the purified solid under vacuum.
Visualized Workflow and Troubleshooting
Caption: General synthetic workflow and troubleshooting logic for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridine Amides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrolo[2,3-b]pyridine amides. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Amide Product
Q1: My amide coupling reaction is showing low to no formation of the desired 1H-Pyrrolo[2,3-b]pyridine amide. What are the common causes and how can I troubleshoot this?
A1: Low or no product yield in the synthesis of 1H-Pyrrolo[2,3-b]pyridine amides can stem from several factors, including inefficient activation of the carboxylic acid, low nucleophilicity of the amine, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Ensure Complete Carboxylic Acid Activation: The carboxylic acid of the 1H-pyrrolo[2,3-b]pyridine moiety must be effectively activated. If using coupling reagents like HATU or HBTU, ensure they are fresh and used in at least stoichiometric amounts (1.0-1.5 equivalents). Pre-activation of the carboxylic acid for 15-30 minutes with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) before adding the amine can improve yields.[1]
-
Address Low Amine Nucleophilicity: Amines attached to electron-withdrawing groups can be poor nucleophiles. For such cases, consider using more potent coupling reagents or converting the carboxylic acid to the more reactive acyl chloride. However, be aware that acyl chloride formation can sometimes lead to the formation of anhydrides as a side product.[2]
-
Optimize Reaction Conditions:
-
Solvent: Use anhydrous polar aprotic solvents like DMF or DCM to ensure all reagents are fully dissolved and to prevent hydrolysis of activated intermediates.
-
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize any acid formed during the reaction without competing with the amine nucleophile. Typically, 2-3 equivalents of the base are used.
-
Temperature: Most amide coupling reactions proceed well at room temperature. However, for sterically hindered substrates or poorly reactive amines, gentle heating may be required. Monitor the reaction for potential side product formation at elevated temperatures.
-
-
Consider Steric Hindrance: If either the carboxylic acid or the amine partner has bulky substituents near the reaction center, coupling can be slow or incomplete. In such cases, employing more powerful coupling reagents like HATU or COMU and allowing for longer reaction times may be necessary.[3]
Issue 2: Formation of N-Acylated Byproduct
Q2: I am observing a significant amount of N-acylation on the pyrrole nitrogen of my 1H-pyrrolo[2,3-b]pyridine. How can I favor C-acylation (amide bond formation) over N-acylation?
A2: The pyrrole nitrogen of the 1H-pyrrolo[2,3-b]pyridine ring is nucleophilic and can compete with the desired amine for the activated carboxylic acid, leading to the formation of an N-acyl-7-azaindole byproduct.
Strategies to Minimize N-Acylation:
-
N-Protection: The most effective strategy is to protect the pyrrole nitrogen with a suitable protecting group prior to the amide coupling reaction. Common protecting groups for indoles and azaindoles include tosyl (Ts), benzenesulfonyl (Bs), or para-methoxybenzyl (PMB). These groups reduce the nucleophilicity of the pyrrole nitrogen. The protecting group can be removed in a subsequent step.
-
Choice of Reaction Conditions:
-
Base: The choice of base can influence the N- versus C-acylation ratio. Stronger bases can deprotonate the pyrrole nitrogen, increasing its nucleophilicity. Using a milder, non-nucleophilic base like DIPEA is generally recommended.
-
Acylating Agent: When preparing the amide via an acyl chloride, the reactivity of the acyl chloride can influence the selectivity. Milder acylation conditions are less likely to promote N-acylation.
-
Quantitative Data on N- vs. C-Acylation of Indoles:
| Acylating Agent | Conditions | Product Ratio (N-acyl : C-acyl) | Yield of N-acyl product | Reference |
| Thioester | Cs2CO3, xylene, 140 °C | Selective for N-acylation | up to 96% | [4] |
| Acyl Chloride | Et2AlCl, CH2Cl2, rt | Selective for C3-acylation | - | [5] |
| Carboxylic Acid | DMAPO/Boc2O, Et3N, MeCN, rt | Selective for N-acylation | up to 99% | [6] |
Issue 3: Presence of Coupling Reagent-Related Byproducts
Q3: My reaction mixture is contaminated with byproducts derived from the coupling reagent. What are these byproducts and how can I avoid them?
A3: Common coupling reagents can lead to specific side reactions and byproducts.
-
Carbodiimides (EDC, DCC):
-
N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and consumes the activated acid.[3] This side reaction can be minimized by adding nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives trap the O-acylisourea to form an active ester that is less prone to rearrangement.[7]
-
Urea Byproduct: The coupling reaction itself produces a urea byproduct (e.g., dicyclohexylurea (DCU) from DCC, or a water-soluble urea from EDC). While DCU can often be removed by filtration, the water-soluble urea from EDC is removed during aqueous workup.[7]
-
-
Onium Salts (HATU, HBTU):
-
Guanidinium Byproduct Formation: The amine nucleophile can react directly with the coupling reagent (e.g., HATU) to form a stable guanidinium byproduct, effectively "capping" the amine and preventing it from reacting with the activated carboxylic acid.[8][9] This is more prevalent with highly nucleophilic amines. To mitigate this, pre-activating the carboxylic acid with the coupling reagent before adding the amine is recommended. Using a less basic amine like 2,6-lutidine instead of TEA has also been shown to suppress this side reaction.[8]
-
Comparison of Coupling Reagents for Amide Synthesis:
| Coupling Reagent | Common Byproducts | Mitigation Strategies | Typical Yields (General Amides) | References |
| EDC/HOBt | N-Acylurea, EDC-urea | Use of HOBt or other additives. | Good to excellent | [10] |
| HATU | Guanidinium byproduct | Pre-activation of the acid; use of hindered bases. | Excellent, especially for hindered couplings | [3][8] |
| T3P | Phosphonic acid byproducts | Aqueous workup. | Good to excellent | [1] |
Issue 4: Racemization of Chiral Carboxylic Acids
Q4: I am using a chiral 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, and I am concerned about racemization during the amide coupling. How can I prevent this?
A4: Racemization is a significant risk when activating chiral carboxylic acids, particularly those with an α-stereocenter. The formation of a highly reactive intermediate can facilitate the loss of stereochemical integrity.
Strategies to Minimize Racemization:
-
Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are essential when using carbodiimide coupling reagents. They form active esters that are less prone to racemization than the O-acylisourea intermediate.[7]
-
Choice of Coupling Reagent: Onium salt reagents like HATU and HBTU are generally considered to cause less racemization compared to carbodiimides without additives.[3] Novel coupling reagents like ynamides have been reported to be "racemization-free".[11]
-
Reaction Temperature: Running the coupling reaction at lower temperatures (e.g., 0 °C to room temperature) can help to minimize racemization.
-
Base Selection: The choice of base can also play a role. Using a weaker, non-nucleophilic base may be beneficial in some cases.
Issue 5: Unwanted Hydrolysis of the Amide Product
Q5: My 1H-pyrrolo[2,3-b]pyridine amide product seems to be degrading back to the carboxylic acid and amine. What are the conditions for this hydrolysis and how can I avoid it?
A5: Amide bonds are generally stable, but they can be hydrolyzed under harsh acidic or basic conditions, often requiring elevated temperatures.[12][13]
Conditions Leading to Hydrolysis:
-
Acidic Hydrolysis: Refluxing with strong aqueous acids (e.g., 6N HCl) for several hours can cleave the amide bond.[14] The mechanism involves protonation of the amide carbonyl, followed by nucleophilic attack of water.[12]
-
Basic Hydrolysis: Heating with strong aqueous bases (e.g., concentrated NaOH or KOH) can also induce hydrolysis.[14] This proceeds via nucleophilic attack of a hydroxide ion on the amide carbonyl.[13]
Prevention of Hydrolysis:
-
Workup and Purification: During the reaction workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly. For purification by chromatography, use neutral or slightly basic/acidic solvent systems as appropriate for the compound's stability.
-
Storage: Store the final amide product in a cool, dry place, protected from acidic or basic vapors.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid using HATU
-
To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid using T3P®
-
To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DMF (0.1-0.5 M), add DIPEA (3.0 eq.).
-
Add a 50% solution of propylphosphonic anhydride (T3P®) in ethyl acetate (1.5 eq.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of 1H-Pyrrolo[2,3-b]pyridine amides.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical N-acylation synthesis of amides under aqueous conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Khan Academy [khanacademy.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Reaction Conditions for 7-Azaindole-3-Carboxylic Acid Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the coupling of 7-azaindole-3-carboxylic acid, a common challenge in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with 7-azaindole-3-carboxylic acid has a low or no product yield. What are the most common causes?
A1: Low yields in amide coupling reactions involving 7-azaindole-3-carboxylic acid can stem from several factors. The most common issues include:
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Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient for this specific substrate, or it may have degraded. The 7-azaindole nitrogen can sometimes interfere with certain catalysts or reagents.[1]
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Poor Amine Nucleophilicity: The amine starting material can be deactivated by protonation, especially if the reaction conditions are not sufficiently basic.[1] Sterically hindered amines also pose a significant challenge.[1]
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Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. 7-azaindole derivatives can have poor solubility in common organic solvents, leading to heterogeneous mixtures and slow reaction rates.[2]
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Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
Q2: How do I select the best coupling reagent for my reaction?
A2: The choice of coupling reagent is critical and depends on the steric hindrance of your substrates and the desired reaction conditions.
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For standard couplings: Uronium/aminium salt-based reagents like HATU and HBTU are highly efficient and react quickly.[3] HATU is often preferred as it can lead to less epimerization.
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For sterically hindered substrates: Phosphonium salt-based reagents like PyBOP and PyAOP are very effective. PyAOP is particularly useful for coupling N-methylated amino acids.[3]
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To minimize cost: Carbodiimides like EDC (water-soluble byproduct) or DCC (insoluble byproduct) combined with additives like HOBt or OxymaPure are economical choices.[1] The additives are crucial for increasing efficiency and suppressing racemization.[1]
Q3: What are the recommended solvents and bases for this coupling?
A3:
-
Solvents: Anhydrous polar aprotic solvents are typically the best choice. DMF is the most common and effective solvent for these reactions. DCM and THF are also frequently used.[4] If solubility is an issue, experimenting with solvent mixtures may be beneficial.
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Bases: A non-nucleophilic organic base is required to neutralize acids formed during the reaction and prevent the protonation of the amine nucleophile. DIPEA (Hünig's base) and triethylamine (TEA) are standard choices.[4] Typically, 2-3 equivalents of the base are used.
Q4: I am observing significant side reactions, such as racemization. How can I minimize them?
A4: Side reactions are common, but their formation can be suppressed.
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Racemization: This is a major concern when coupling chiral carboxylic acids. To minimize it, use racemization-suppressing additives like HOBt or HOAt (often incorporated in reagents like HBTU and HATU).[1] Running the reaction at a lower temperature (e.g., 0 °C) can also be highly effective.[1]
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Guanidinylation: Uronium/aminium reagents (HATU, HBTU) can react with the amine to form a guanidinium byproduct. To avoid this, pre-activate the carboxylic acid by mixing it with the coupling reagent and base for 15-30 minutes before adding the amine.[1][4]
Q5: Does the 7-azaindole core itself introduce any specific challenges?
A5: Yes, the 7-azaindole scaffold can introduce unique difficulties. The pyridine nitrogen (at the 7-position) can act as a Lewis base, potentially coordinating with metal catalysts or other reagents. The N-H proton of the pyrrole ring can be acidic and may require protection in some multi-step syntheses, although it is generally compatible with standard amide coupling conditions.[5] Additionally, the planar, aromatic nature of the core can lead to poor solubility in some organic solvents.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the amide coupling of 7-azaindole-3-carboxylic acid.
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
|---|---|
| Inefficient Carboxylic Acid Activation | 1. Switch to a more powerful coupling reagent like HATU or PyAOP. 2. Use fresh, high-purity coupling reagents. 3. Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[1] |
| Poor Substrate Solubility | 1. Screen alternative anhydrous solvents such as DMF, NMP, or DMA. 2. Gently warm the reaction mixture to improve solubility, but monitor for potential degradation or side reactions. |
| Steric Hindrance | 1. Increase the reaction temperature and/or time. 2. Use a more reactive coupling reagent designed for hindered substrates (e.g., PyAOP).[3] 3. Consider converting the carboxylic acid to an acyl fluoride, which is a highly reactive intermediate.[1] |
| Amine Protonation | 1. Ensure at least 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) are used. 2. If the amine is used as a hydrochloride or other salt, add an additional equivalent of base to neutralize it. |
Problem: Formation of Major Impurities
| Possible Cause | Recommended Solution |
|---|---|
| Racemization of Chiral Centers | 1. Add a racemization suppressant like HOBt or OxymaPure (1.0-1.5 eq).[1] 2. Perform the reaction at a lower temperature (start at 0 °C and allow to slowly warm to room temperature). |
| Guanidinium Byproduct Formation | 1. Alter the order of addition: mix the carboxylic acid, solvent, and base first, then add the coupling reagent. Stir for 15-30 minutes before adding the amine.[4] |
| Unreacted Activated Ester | 1. If the activated ester intermediate is observed after the reaction, it indicates the amine is not sufficiently nucleophilic. 2. Try increasing the reaction temperature or using a less hindered amine if possible. |
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the properties of commonly used coupling reagents relevant for 7-azaindole-3-carboxylic acid coupling.
| Reagent Class | Example(s) | Pros | Cons |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | - High reactivity and fast reaction times.[3] - Good for routine and difficult couplings. - HATU offers low racemization. | - Can cause guanidinylation of the amine if not pre-activated. - Higher cost. - Potential thermal hazards on a large scale.[6] |
| Phosphonium Salts | PyBOP, PyAOP | - Excellent for sterically hindered couplings. - High reactivity. - Less prone to guanidinylation than uronium salts. | - Solutions in DMF have moderate stability. - Byproducts can be difficult to remove. |
| Carbodiimides | EDC, DCC | - Low cost and readily available. - EDC and its urea byproduct are water-soluble, simplifying workup. | - Lower reactivity; requires additives (HOBt, Oxyma) for efficiency.[1] - High risk of racemization without additives.[3] - DCC byproduct is insoluble and can be difficult to filter completely. |
| Other | T3P (Propylphosphonic Anhydride) | - High reactivity and clean reactions. - Byproducts are water-soluble and easily removed. - Good safety profile.[6] | - Often requires slightly higher temperatures. - May not be as effective for extremely hindered couplings. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [1][4]
-
To a dry flask under an inert atmosphere (N₂ or Ar), add 7-azaindole-3-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (0.1-0.5 M).
-
Add HATU (1.1-1.2 eq) to the solution.
-
Add a non-nucleophilic base, such as DIPEA (2.5-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture, either neat or as a solution in anhydrous DMF.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt [3][4]
-
To a dry flask, add 7-azaindole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the components in an anhydrous solvent such as DMF or DCM (0.1-0.5 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Add a base, such as DIPEA or TEA (2.0-3.0 eq).
-
Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work up the reaction as described in Protocol 1. The aqueous workup is effective for removing the urea byproduct and excess EDC.
Visualizations
Caption: General workflow for optimizing 7-azaindole-3-carboxylic acid amide coupling reactions.
Caption: Troubleshooting decision tree for low yield in amide coupling reactions.
References
Technical Support Center: Purification of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic Acid Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound analogs?
A1: this compound and its analogs are generally polar molecules. They typically exhibit good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol. Their solubility in less polar solvents like ethyl acetate and dichloromethane is moderate, and they are sparingly soluble in non-polar solvents like hexanes. The carboxylic acid moiety allows for salt formation with bases, which can significantly increase aqueous solubility.
Q2: Which purification techniques are most suitable for this compound analogs?
A2: The choice of purification technique depends on the nature and quantity of impurities, as well as the scale of the purification. The most common and effective methods include:
-
Recrystallization: Ideal for obtaining highly pure crystalline material, especially when the desired compound is a solid and the impurities have different solubility profiles.
-
Silica Gel Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for high-purity isolation, especially for challenging separations or when only small quantities of material are available.
Q3: My compound appears to be degrading on the silica gel column. What can I do to prevent this?
A3: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. To mitigate this, you can neutralize the silica gel by pre-treating it with a base. This is typically done by preparing the slurry of silica gel in a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine in the eluent.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The compound's melting point may be lower than the solvent's boiling point, or the solution is too concentrated. | - Use a lower boiling point solvent or a solvent mixture. - Decrease the initial concentration of the compound in the solvent. - Slow down the cooling process; allow the solution to cool to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | The solution is not supersaturated. | - Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed, then gently heat until the solution is clear before cooling. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| Low recovery of the purified compound. | The compound is too soluble in the recrystallization solvent, even at low temperatures. | - Choose a solvent in which the compound has lower solubility at cold temperatures. - Use a minimal amount of hot solvent to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified compound is still impure. | The impurities have similar solubility to the desired compound. | - Perform a second recrystallization with a different solvent system. - Consider using column chromatography to remove the persistent impurities before a final recrystallization step. |
Silica Gel Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | Inappropriate solvent system. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. - Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| The compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of methanol or acetic acid to the mobile phase can be effective. |
| Tailing of spots on TLC and broad peaks during chromatography. | The compound is interacting too strongly with the acidic silica gel. | - Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). - Use deactivated silica gel. |
| Low yield after column chromatography. | The compound is irreversibly adsorbed onto the silica gel or is spread across too many fractions. | - Ensure proper loading of the sample (dry loading is often preferred for polar compounds). - Collect smaller fractions and carefully analyze them by TLC to avoid mixing pure fractions with impure ones. |
Data Presentation
Table 1: Comparison of Purification Techniques for a Representative this compound Analog
| Purification Method | Typical Yield (%) | Purity (by HPLC, %) | Advantages | Disadvantages |
| Recrystallization | 60-85 | >99 | High purity, scalable, cost-effective. | Can have lower yields, not suitable for all compounds or impurity profiles. |
| Column Chromatography | 50-80 | 95-99 | Versatile, good for a wide range of impurities. | Can be time-consuming, potential for product loss on the column. |
| Preparative HPLC | 40-70 | >99.5 | Highest purity, excellent for difficult separations. | Expensive, not easily scalable, requires specialized equipment. |
Table 2: Recommended Solvent Systems for Column Chromatography
| Compound Polarity | Stationary Phase | Mobile Phase (starting point) | Gradient Suggestion |
| Moderately Polar Analogs | Silica Gel | 10-30% Ethyl Acetate in Hexanes | Increase the percentage of Ethyl Acetate. |
| Polar Analogs | Silica Gel | 50-100% Ethyl Acetate in Hexanes | Introduce a more polar solvent like Methanol (1-10%) in Dichloromethane. |
| Highly Polar/Acidic Analogs | Silica Gel | 1-5% Methanol in Dichloromethane | Add 0.5-1% Acetic Acid to the mobile phase to improve peak shape and elution. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes.
-
Dissolution: In a larger flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Analyze the crude mixture by TLC using different solvent systems to find an eluent that gives good separation and an Rf value of approximately 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like DMF or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This is the "dry loading" method. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the starting eluent. If a gradient is used, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 3: Preparative HPLC
-
Analytical Method Development: Develop an analytical HPLC method on a C18 column to achieve baseline separation of the desired compound from its impurities. A common mobile phase consists of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid or formic acid.
-
Method Scaling: Scale up the analytical method to a preparative scale by adjusting the flow rate and injection volume based on the dimensions of the preparative column.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a high concentration.
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Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the desired compound.
-
Product Recovery: Combine the pure fractions and remove the solvent, often by lyophilization, to obtain the final product.
Mandatory Visualization
Caption: General workflow for the purification of this compound analogs.
Caption: Troubleshooting logic for purification challenges.
Technical Support Center: Permeability Assays for Pyrrolopyridine Compounds
Welcome to the technical support center for troubleshooting cell permeability assays with pyrrolopyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when assessing the cell permeability of pyrrolopyridine compounds?
A1: Pyrrolopyridine derivatives can present several challenges in permeability assays. Due to their often rigid and planar structures, they may exhibit low aqueous solubility, which can lead to precipitation in assay buffers and artificially low permeability readings.[1][2] Additionally, as kinase inhibitors or compounds targeting specific cellular proteins, they can be substrates for active efflux transporters, such as P-glycoprotein (P-gp), leading to poor cell penetration in assays like the Caco-2 model.[3][4]
Q2: My pyrrolopyridine compound shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What does this indicate?
A2: The PAMPA model exclusively measures passive diffusion.[5][6] Low permeability in this assay strongly suggests that the compound has inherent difficulties crossing a lipid bilayer passively. This is likely due to unfavorable physicochemical properties such as a high polar surface area (PSA), large molecular weight, or poor lipophilicity.[7]
Q3: My compound has acceptable permeability in the PAMPA assay but performs poorly in a Caco-2 cell assay. What is the likely cause?
A3: This discrepancy is common and typically points to the involvement of active biological transport mechanisms in the Caco-2 cells, which are absent in the PAMPA model.[7][8] The most probable reason is that your pyrrolopyridine compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3] These transporters actively pump the compound out of the cell, reducing its net flux from the apical to the basolateral side.
Q4: How can I confirm if my pyrrolopyridine compound is a substrate of an efflux transporter like P-gp?
A4: To determine if your compound is subject to active efflux, you should perform a bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[3][4] An efflux ratio (ER), calculated as the ratio of Papp (B-to-A) to Papp (A-to-B), greater than 2 is a strong indicator of active efflux.[3] Additionally, you can perform the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in A-to-B permeability or a reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.[3][9]
Q5: I'm observing very low recovery of my compound in both PAMPA and Caco-2 assays. What are the potential causes and solutions?
A5: Low compound recovery can be caused by several factors. For lipophilic pyrrolopyridines, non-specific binding to plasticware (e.g., assay plates, pipette tips) is a common issue.[10] Poor solubility can also lead to compound precipitation during the assay.[1] To troubleshoot this, consider using low-binding plates, adding a small percentage of a solubilizing agent like polysorbate 80 (ensuring it doesn't disrupt the membrane or cell monolayer), and verifying compound stability in the assay buffer.[10][11] Always quantify the compound concentration in the donor compartment at the beginning and end of the experiment to calculate mass balance.
Q6: My permeability (Papp) values are highly variable between replicate wells. How can I improve reproducibility?
A6: High variability can undermine the reliability of your results.[12] Key areas to investigate are:
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Compound Solubility: Visually inspect wells for any signs of precipitation. If solubility is an issue, you may need to lower the compound concentration or use a co-solvent.[1]
-
Monolayer Integrity (Caco-2): Ensure the integrity of the Caco-2 monolayer in each well before the experiment by measuring Transepithelial Electrical Resistance (TEER). Only use wells that meet your established TEER criteria (e.g., ≥ 200 Ω·cm²).[7][13]
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Pipetting Accuracy: Ensure precise and consistent pipetting, especially when preparing serial dilutions and adding compounds to the assay plates.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in PAMPA
This suggests a problem with the compound's intrinsic ability to passively diffuse across a lipid membrane.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Aqueous Solubility | 1. Visually inspect donor wells for compound precipitation. 2. Reduce the starting concentration of the compound. 3. Incorporate a low percentage of a co-solvent (e.g., DMSO, <1%) or a non-ionic surfactant in the donor buffer.[10][11] | Increased compound solubility leads to a more accurate (and potentially higher) Papp value. |
| Unfavorable Physicochemical Properties | 1. Review the compound's Polar Surface Area (PSA), Molecular Weight (MW), and LogP. 2. Compare these properties to established guidelines for good membrane permeability (e.g., Lipinski's Rule of Five).[2] | This analysis helps confirm if low passive diffusion is an intrinsic property of the molecule, guiding future medicinal chemistry efforts. |
| Low Compound Recovery | 1. Use low-adhesion plates and pipette tips to minimize non-specific binding.[3] 2. Quantify the compound in both donor and acceptor wells at the end of the assay to check mass balance. | Improved recovery ensures the measured Papp is not artificially lowered due to compound loss. |
Issue 2: Discrepancy Between PAMPA and Caco-2 Results (High PAMPA, Low Caco-2)
This pattern strongly indicates the involvement of active cellular processes.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Active Efflux | 1. Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER = Papp B-A / Papp A-B).[3] 2. Run the assay in the presence of a specific efflux pump inhibitor (e.g., verapamil for P-gp).[9] | An ER > 2 suggests active efflux. The Papp (A-B) will increase in the presence of the inhibitor, and the ER will decrease. |
| Poor Compound Stability | 1. Incubate the compound in the assay buffer under experimental conditions and measure its concentration over time using LC-MS. | Identifies if compound degradation is leading to lower than expected concentrations in the acceptor well. |
| Cytotoxicity | 1. Perform a cell viability assay (e.g., MTT or LDH release) on the Caco-2 cells at the test concentration of your compound.[14] | Confirms that the low permeability is not a result of compromised cell monolayer integrity due to toxicity. |
Data Interpretation Tables
Table 1: Classification of Apparent Permeability (Papp)
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Correlation to Human Intestinal Absorption |
| < 1.0 | Low | Poorly absorbed (<30%)[15] |
| 1.0 - 10.0 | Moderate | Moderately absorbed |
| > 10.0 | High | Well absorbed (>80%)[15] |
Table 2: Interpreting Efflux Ratio (ER) in Bidirectional Caco-2 Assays
| Efflux Ratio (ER) | Interpretation | Recommended Action |
| < 2.0 | No significant active efflux. | Permeability is likely dominated by passive diffusion. |
| > 2.0 | Potential substrate of an efflux transporter.[3] | Confirm with specific inhibitors (e.g., verapamil). |
Experimental Protocols & Visualizations
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the permeability of pyrrolopyridine compounds.
Caption: General workflow for permeability screening.
Troubleshooting Logic Diagram
Use this diagram to navigate unexpected results in your cell-based assays.
Caption: Troubleshooting workflow for poor cell permeability.
Cellular Transport Mechanisms
This diagram illustrates the difference between passive diffusion, which is measured by PAMPA, and the active transport processes that occur in Caco-2 cells.
Caption: Passive diffusion vs. active efflux pathways.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (low-binding)
-
Lecithin solution (e.g., 2% w/v in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds: Propranolol (high permeability) and Atenolol (low permeability)
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Artificial Membrane: Carefully coat the filter of each well on the 96-well filter plate with 5 µL of the lecithin-dodecane solution. Avoid touching the membrane with the pipette tip.
-
Prepare Donor Solutions: Dilute the pyrrolopyridine compound and controls to a final concentration (e.g., 10 µM) in PBS. The final DMSO concentration should be ≤ 1%.
-
Start Assay: Add 150 µL of the donor solution to each well of the filter plate. Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter wells makes contact with the acceptor solution.
-
Incubation: Incubate the assembled plate "sandwich" at room temperature for 4-18 hours with gentle shaking.
-
Sampling and Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[6]
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where [Drug]equilibrium = ([Drug]donor * VD + [Drug]acceptor * VA) / (VA + VD)
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay uses a human colon carcinoma cell line to model the intestinal barrier and assess both passive diffusion and active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound and controls (as in PAMPA)
-
P-gp inhibitor (e.g., Verapamil)
-
TEER meter
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and monolayer formation.[3]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should be consistent and above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).[13] Discard any wells that do not meet this criterion.
-
Assay Preparation: Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer. Equilibrate the cells in transport buffer for 30 minutes at 37°C.
-
Transport Experiment (A-to-B):
-
Add fresh transport buffer (600 µL) to the basolateral (BL, lower) chamber.
-
Add the test compound solution (10 µM in transport buffer, 100 µL) to the apical (AP, upper) chamber.
-
Incubate for 2 hours at 37°C with gentle shaking.
-
At the end of the incubation, take samples from both the AP and BL chambers for analysis.[7]
-
-
Transport Experiment (B-to-A):
-
In separate wells, perform the reverse experiment. Add fresh transport buffer (100 µL) to the AP chamber.
-
Add the test compound solution (600 µL) to the BL chamber.
-
Incubate and sample as described for the A-to-B transport.[7]
-
-
Inhibitor Co-incubation (Optional): To test for P-gp involvement, repeat the bidirectional assay in the presence of an inhibitor like verapamil (e.g., 100 µM), pre-incubating the cells with the inhibitor for 30 minutes.
-
Quantification: Determine compound concentrations in all samples by LC-MS/MS.
Data Calculation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of compound appearance in the receiver chamber.
-
A = Surface area of the membrane.
-
C₀ = Initial concentration in the donor chamber.
-
-
Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Cassette PAMPA for Permeability Screening [jstage.jst.go.jp]
- 11. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. benchchem.com [benchchem.com]
- 15. pkCSM [biosig.lab.uq.edu.au]
Technical Support Center: In Vitro Stability of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common in vitro stability challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the in vitro stability assessment of your 1H-Pyrrolo[2,3-b]pyridine derivatives.
Problem 1: Rapid degradation of the compound in metabolic stability assays (e.g., liver microsomes, hepatocytes).
Question: My 7-azaindole derivative shows unexpectedly high clearance in human liver microsomes (HLM). What are the potential reasons and how can I troubleshoot this?
Answer:
While 7-azaindole derivatives are often designed to have improved metabolic stability compared to their indole counterparts, certain structural features can still render them susceptible to rapid metabolism.[1] Here are the likely causes and troubleshooting steps:
-
Potential Metabolic Soft Spots:
-
Oxidation of the Pyrrole Ring: The electron-rich pyrrole moiety of the 7-azaindole scaffold can be a target for cytochrome P450 (CYP) enzymes, leading to hydroxylation.[2]
-
Metabolism of Substituents: Substituents on the 7-azaindole core are common sites of metabolism. Alkyl groups can undergo hydroxylation, and other functional groups may be subject to oxidation, reduction, or hydrolysis.
-
Aldehyde Oxidase (AO) Metabolism: The C-2 position of the azaindole ring can be a site for AO-mediated metabolism, forming a 2-hydroxy-7-azaindole metabolite.[3]
-
-
Troubleshooting Steps:
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed during the incubation. This will pinpoint the metabolic "soft spot" on your molecule.
-
Structural Modification:
-
Blocking Putative Metabolic Sites: Introduce chemical modifications at the site of metabolism to block enzymatic action. For example, substituting a hydrogen with a fluorine atom can prevent hydroxylation.
-
Modifying Substituents: Alter the substituents to be less metabolically labile. For instance, replacing a metabolically unstable group with a more robust one.
-
Addressing AO-mediated Metabolism: If metabolism at the C-2 position is confirmed, consider introducing a substituent at this position to block AO activity.[3]
-
-
Use of Different In Vitro Systems: Compare the stability in microsomes versus hepatocytes. Hepatocytes contain both Phase I and Phase II enzymes and can provide a more complete picture of metabolic fate.[4][5]
-
Problem 2: Inconsistent or poor recovery of the compound in aqueous buffer solutions.
Question: I'm observing low and variable concentrations of my 7-azaindole derivative in my assay buffer even before starting the experiment. What could be the issue?
Answer:
This issue is likely related to the physicochemical properties of your compound in the specific buffer system.
-
Potential Causes:
-
Poor Solubility: 7-azaindole derivatives, while generally more soluble than indoles, can still have limited aqueous solubility, especially if they are highly lipophilic.[1]
-
Adsorption to Surfaces: Lipophilic compounds can adsorb to the plastic surfaces of microplates and pipette tips, leading to a decrease in the effective concentration in solution.
-
pH-dependent Instability: The compound may be unstable at the pH of your assay buffer.
-
-
Troubleshooting Steps:
-
Assess Solubility: Determine the thermodynamic and kinetic solubility of your compound in the assay buffer.
-
Optimize Solvent/Co-solvent: If solubility is an issue, consider using a small percentage of an organic co-solvent like DMSO or acetonitrile in your final assay medium. However, be mindful that high concentrations of organic solvents can inhibit enzyme activity.
-
Use Low-Binding Plates: Utilize low-adsorption microplates to minimize non-specific binding.
-
Evaluate pH Stability: Conduct a preliminary stability test of your compound in buffers of different pH values to identify a stable range.
-
Problem 3: Compound degradation upon exposure to light.
Question: I've noticed that the concentration of my 7-azaindole derivative decreases when I leave the plate on the benchtop for some time. Could it be photosensitive?
Answer:
Yes, like many heterocyclic compounds, 7-azaindole derivatives can be susceptible to photodegradation.[6][7][8]
-
Potential Cause:
-
Photolability: The aromatic system of the 7-azaindole core can absorb UV or visible light, leading to photochemical reactions that degrade the molecule.
-
-
Troubleshooting Steps:
-
Conduct a Photostability Study: Expose a solution of your compound to a controlled light source (simulating daylight) and compare its concentration over time to a sample protected from light.
-
Protect from Light: During routine experiments, protect your samples from light by using amber vials or covering plates with foil.
-
Formulation Strategies: If the compound is highly photolabile, consider the need for light-protective packaging for future formulations.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common in vitro stability assays for 1H-Pyrrolo[2,3-b]pyridine derivatives?
A1: The most common in vitro stability assays include:
-
Metabolic Stability Assays:
-
Liver Microsomal Stability Assay: This is a high-throughput screen to assess metabolism by Phase I enzymes, primarily cytochrome P450s.[9]
-
Hepatocyte Stability Assay: This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, as well as cellular uptake.[4][5]
-
Cytosol Stability Assay: This is used to evaluate the contribution of cytosolic enzymes, such as aldehyde oxidase, to the metabolism of the compound.[3]
-
-
Chemical Stability Assays:
-
pH Stability Assay: This assesses the stability of the compound in solutions of varying pH to determine its susceptibility to acid or base hydrolysis.
-
Buffer Stability Assay: This evaluates the stability of the compound in the specific buffer system used for other in vitro assays to rule out non-enzymatic degradation.
-
-
Photostability Assay: This determines the lability of the compound upon exposure to light.[6][7][8]
Q2: What are the typical degradation pathways for 7-azaindole derivatives in vitro?
A2: Based on their chemical structure, the following degradation pathways are plausible:
-
Metabolic Degradation:
-
Oxidation: Hydroxylation of the pyrrole or pyridine ring, and oxidation of substituents.[2]
-
Hydrolysis: If the molecule contains ester or amide functionalities, these can be hydrolyzed by esterases or amidases.
-
Conjugation (Phase II): Glucuronidation or sulfation of hydroxylated metabolites.
-
-
Chemical Degradation:
-
Hydrolysis: Acid or base-catalyzed hydrolysis of susceptible functional groups.
-
Oxidation: Degradation by reactive oxygen species that may be present in the in vitro system.
-
Photodegradation: Ring opening or other rearrangements upon exposure to light.
-
Q3: How can I interpret the data from my in vitro stability assays?
A3: The interpretation of in vitro stability data involves calculating key parameters:
-
Half-life (t½): The time it takes for 50% of the parent compound to be eliminated. A shorter half-life indicates lower stability.
-
Intrinsic Clearance (CLint): The rate of metabolism in an in vitro system, normalized to the amount of protein or cells. This value is used to predict in vivo hepatic clearance.
-
Percentage of Parent Compound Remaining: A simple measure of stability at a specific time point.
These parameters help in ranking compounds based on their stability and predicting their in vivo pharmacokinetic properties.
Quantitative Data Summary
| Compound Type | In Vitro System | Parameter | Value | Reference |
| Indole Derivative (for comparison) | Human Liver Microsomes (HLM) | t½ (min) | 16.9 | [1] |
| 7-Azaindole Bioisostere | Human Liver Microsomes (HLM) | t½ (min) | > 100 | [1] |
| 7-Azaindole Analogue (109a) | Human Liver Cytosol | % Remaining after 60 min | ~95 | [3] |
| 7-Azaindole Analogue (109b) | Human Liver Cytosol | % Remaining after 60 min | ~90 | [3] |
| 7-Azaindole Analogue (109f) | Human Liver Cytosol | % Remaining after 60 min | ~98 | [3] |
| 7-Azaindole Analogue (109g) | Human Liver Cytosol | % Remaining after 60 min | ~92 | [3] |
Experimental Protocols
1. Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic stability of a 1H-Pyrrolo[2,3-b]pyridine derivative by measuring its rate of disappearance when incubated with HLM.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound and a stable compound)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer.
-
In a 96-well plate, add the HLM solution to the phosphate buffer.
-
Add the test compound working solution to the HLM-buffer mixture and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
2. pH Stability Assessment
Objective: To evaluate the chemical stability of a 1H-Pyrrolo[2,3-b]pyridine derivative at different pH values.
Materials:
-
Test compound stock solution
-
A range of buffers with different pH values (e.g., pH 1.2, 4.5, 7.4, 9.0)
-
Incubator (e.g., 37°C)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare solutions of the test compound in each of the different pH buffers at a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the samples by HPLC-UV or LC-MS/MS to determine the concentration of the parent compound.
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each pH.
-
Determine the degradation rate constant and half-life at each pH.
-
Identify the pH range where the compound is most stable.
3. Photostability Assessment in Solution
Objective: To determine the susceptibility of a 1H-Pyrrolo[2,3-b]pyridine derivative to degradation upon exposure to light.
Materials:
-
Test compound stock solution
-
A suitable transparent solvent (e.g., methanol, acetonitrile, or buffer)
-
Clear and amber vials
-
A calibrated light source that mimics natural daylight (e.g., a xenon lamp or a combination of fluorescent lamps as per ICH Q1B guidelines).[6][8]
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in the chosen solvent.
-
Place the solution in both clear and amber (as a dark control) vials.
-
Expose the vials to the light source for a specified duration.
-
At various time points, take samples from both the exposed and dark control vials.
-
Analyze the samples by HPLC-UV or LC-MS/MS to quantify the parent compound and detect any degradation products.
Data Analysis:
-
Compare the concentration of the parent compound in the exposed sample to the dark control at each time point.
-
Calculate the percentage of degradation due to light exposure.
-
Characterize any major photodegradation products.
Visualizations
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hudsonlabautomation.com [hudsonlabautomation.com]
- 5. Discovery of N-substituted 7-azaindoles as Pan-PIM kinase inhibitors - Lead series identification - Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 8. database.ich.org [database.ich.org]
- 9. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Docking Studies for 1H-Pyrrolo[2,3-b]pyridine Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the molecular docking of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ligands.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that arise during the docking process, from ligand and protein preparation to the interpretation of results.
Q1: My 1H-pyrrolo[2,3-b]pyridine ligand fails to dock or shows a poor docking score. What are the common causes?
A1: Poor docking outcomes can stem from several factors. A primary issue is often improper preparation of either the ligand or the protein. For the ligand, ensure that the 3D structure is correctly generated, charges are properly assigned, and the structure is energy minimized. For the protein, it's critical to remove water molecules, add hydrogen atoms, and ensure the protonation states of active site residues are correct. Another common issue is the incorrect definition of the docking grid box; it must encompass the entire binding site.
Q2: How should I prepare the 1H-pyrrolo[2,3-b]pyridine ligand for docking?
A2: Proper ligand preparation is crucial for accurate docking. The process involves generating a 3D conformation, assigning correct atom types and bond orders, adding hydrogen atoms, and assigning partial charges using a suitable force field like OPLS_2005.[1] The structure should then be energy-minimized to relieve any steric strain. Tools like the LigPrep module in Schrödinger suites are commonly used for this purpose.[1]
Q3: What are the critical steps for preparing the target protein for docking?
A3: Protein preparation involves several key steps to ensure it is ready for docking. Start by obtaining the protein structure from a database like the Protein Data Bank (PDB).[2] Key preparation steps include:
-
Removing non-essential molecules: All water molecules, co-solvents, and existing ligands not relevant to the study should be removed.[2][3]
-
Adding hydrogens: Since X-ray crystallography often does not resolve hydrogen atoms, they must be added to the structure.[2]
-
Assigning protonation states: The protonation states of residues, particularly those in the active site like Histidine, Aspartate, and Glutamate, must be correctly assigned at physiological pH.
-
Energy minimization: A brief energy minimization of the protein structure helps to relieve any steric clashes that may have resulted from adding hydrogens or other modifications.[1]
Q4: What are the key interactions to look for between the 1H-pyrrolo[2,3-b]pyridine scaffold and the target protein?
A4: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a "hinge binder" in many kinase inhibitors. The nitrogen atom in the pyridine ring and the hydrogen on the pyrrole nitrogen are crucial for forming hydrogen bonds. Typically, this scaffold forms two key hydrogen bonds with the backbone residues in the hinge region of kinases.[4] For example, in docking studies with FGFR1, the 1H-pyrrolo[2,3-b]pyridine nucleus formed hydrogen bonds with the backbone carbonyl of E562 and the NH of A564.[4] Additionally, π-π stacking interactions between the aromatic system of the ligand and residues like Phenylalanine or Tyrosine are also significant.[4][5]
Q5: How do I validate my docking protocol?
A5: Validation ensures that your chosen docking parameters can reliably reproduce known binding modes. A standard method is to perform "re-docking." This involves taking a protein-ligand complex from the PDB, removing the co-crystallized ligand, and then docking it back into the protein's binding site. The protocol is considered validated if the docked pose has a low root-mean-square deviation (RMSD) value (typically < 2.0 Å) compared to the original crystallographic pose. Further validation can be achieved by using molecular dynamics (MD) simulations to assess the stability of the docked pose over time.[6]
Q6: My docking results show several possible binding poses. How do I choose the most likely one?
A6: Selecting the most accurate pose involves more than just picking the one with the lowest docking score. Consider the following:
-
Clustering: Poses that are conformationally similar and appear frequently in a cluster are often more reliable.
-
Interaction Analysis: The best pose should form key interactions known to be important for binding, such as the hinge region hydrogen bonds for the 1H-pyrrolo[2,3-b]pyridine scaffold.[4]
-
Visual Inspection: Visually inspect the top-ranked poses to ensure they are chemically reasonable and do not have significant steric clashes with the protein.
-
Post-Docking Analysis: Techniques like MD simulations can help determine which poses are the most stable in a dynamic environment.[6]
Quantitative Data Summary
The following tables summarize inhibitory activities and ligand efficiencies of various 1H-pyrrolo[2,3-b]pyridine derivatives from cited studies, providing a reference for expected activity levels.
Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFR Isoforms.[4]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 3h | 54 | 66 | 320 | >3000 |
| 4a | 83 | 93 | 421 | >3000 |
| 4h | 7 | 9 | 25 | 712 |
| 4l | 266 | 259 | 634 | >3000 |
| AZD-4547 | 0.8 | 1 | 2 | 47 |
Table 2: Cytotoxicity of 1H-Pyrrolo[2,3-b]pyridine-Aromatic Hydrazone Derivatives.[7]
| Compound | A549 IC50 (μM) | HepG2 IC50 (μM) | MCF-7 IC50 (μM) | PC-3 IC50 (μM) | c-Met Kinase IC50 (μM) |
| 7c | 0.82 ± 0.08 | 1.00 ± 0.11 | 0.93 ± 0.28 | 0.92 ± 0.17 | 0.506 |
Experimental Protocols & Workflows
This section provides detailed methodologies for performing molecular docking studies with 1H-pyrrolo[2,3-b]pyridine ligands.
Protocol 1: General Molecular Docking Workflow
This protocol outlines the standard procedure for docking a 1H-pyrrolo[2,3-b]pyridine ligand into a target protein using software such as the Schrödinger Suite (Glide).
-
Protein Preparation:
-
Download the target protein's crystal structure (e.g., from PDB).
-
Using the Protein Preparation Wizard, remove all solvent molecules and ions not involved in binding.
-
Add hydrogen atoms and assign correct bond orders.
-
Optimize hydrogen bond assignments and perform a restrained energy minimization (e.g., using the OPLS3 force field) to relieve steric clashes.[8]
-
-
Ligand Preparation:
-
Generate the 3D structure of the 1H-pyrrolo[2,3-b]pyridine derivative.
-
Use a tool like LigPrep to generate possible ionization states at a target pH (e.g., 7.4 ± 0.2).
-
Perform a thorough conformational search and energy minimize the resulting structures.
-
-
Grid Generation:
-
Define the active site for docking by creating a grid box.
-
Center the grid on the co-crystallized ligand (if available) or on key active site residues identified from literature.[6]
-
Ensure the grid box is large enough to accommodate the ligand and allow for rotational and translational sampling.
-
-
Ligand Docking:
-
Post-Docking Analysis:
-
Analyze the resulting poses based on docking score, binding energy, and interactions with the protein.
-
Visualize the top-ranked poses to confirm key interactions (e.g., hydrogen bonds with the hinge region).
-
Perform MD simulations on the most promising protein-ligand complexes to assess their stability.[6]
-
Caption: A generalized workflow for molecular docking studies.
Visual Guides
Troubleshooting Flowchart for Docking Studies
This flowchart provides a logical path for diagnosing and solving common issues encountered during docking experiments.
Caption: A decision tree for troubleshooting poor docking results.
FGFR Signaling Pathway
The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of many Fibroblast Growth Factor Receptor (FGFR) inhibitors.[4] Understanding the downstream signaling pathway is crucial for interpreting the biological impact of these inhibitors.
Caption: Simplified FGFR downstream signaling pathways.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Avoiding dimer formation with 7-azaindole-3-carboxylic acid in VCD spectroscopy
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dimer formation in 7-azaindole-3-carboxylic acid during Vibrational Circular Dichroism (VCD) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why is dimer formation a problem in VCD spectroscopy?
A1: Dimer formation and self-aggregation of carboxylic acids significantly complicate the analysis of VCD spectra. The presence of multiple species (monomers and dimers) in solution leads to overlapping spectral features, making it difficult to assign the absolute configuration of the chiral molecule.[1][2] The computational analysis also becomes substantially more complex as the conformational space of the dimer is much larger than that of the monomer.[2]
Q2: How does the choice of solvent affect the dimerization of 7-azaindole-3-carboxylic acid?
A2: The solvent plays a critical role in the monomer-dimer equilibrium. Non-polar solvents like chloroform (CDCl₃) and carbon tetrachloride (CCl₄) tend to promote the formation of hydrogen-bonded dimers.[2][3][4] In contrast, polar, hydrogen-bond accepting solvents such as dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN), and acetone can effectively prevent dimerization by forming hydrogen-bonded complexes with the 7-azaindole-3-carboxylic acid monomer.[2][3][4]
Q3: What is the primary mechanism of dimer formation in 7-azaindole-3-carboxylic acid?
A3: Dimerization primarily occurs through the formation of intermolecular hydrogen bonds between the carboxylic acid moieties of two separate molecules. The 7-azaindole ring itself can also participate in hydrogen bonding, leading to stable dimeric structures.
Q4: Can I use 7-azaindole as an additive to prevent dimerization of other carboxylic acids?
A4: Yes, and this principle is key to solving the dimerization of 7-azaindole-3-carboxylic acid itself. Studies have shown that adding 7-azaindole to a solution of a carboxylic acid can effectively break up the carboxylic acid homodimers.[1][2] The 7-azaindole forms a more stable heterodimer with the carboxylic acid through complementary hydrogen bonding.[2] This simplifies the VCD spectrum and its subsequent computational analysis.[1][2]
Troubleshooting Guide
Issue: My VCD spectrum is complex and difficult to interpret, suggesting dimer formation.
Root Cause Analysis and Solutions:
-
High Concentration: The equilibrium between monomer and dimer is concentration-dependent. Higher concentrations favor dimer formation.
-
Inappropriate Solvent: Non-polar solvents facilitate the hydrogen bonding that leads to dimerization.
-
Solution 1: Switch to a Hydrogen-Bond Accepting Solvent. If your sample is soluble, use a solvent like DMSO-d₆ or acetonitrile-d₃. These solvents will interact with the carboxylic acid group and disrupt the self-association.[2][3][4]
-
Solution 2: Use a "Dimer Breaker". If you must use a non-polar solvent like CDCl₃, add one equivalent of a "dimer breaker" like 7-azaindole for each carboxylic acid group. This will favor the formation of a simpler heterodimer.[2]
-
-
Sample Purity: Impurities in the sample can sometimes contribute to complex spectra.
-
Solution: Ensure your sample is of high purity (>95%) through appropriate purification techniques like chromatography.[5]
-
Quantitative Data: Solvent Effects on Dimerization
The dimerization constant (Kd) is a measure of the propensity of a molecule to form dimers in a given solvent. A higher Kd value indicates a greater tendency to dimerize. The following table summarizes the dimerization constants for the parent compound, 7-azaindole, in various solvents, illustrating the significant impact of the solvent environment.
| Solvent | Dimerization Constant (Kd) [M⁻¹] | Tendency to Form Dimers |
| Carbon Tetrachloride (CCl₄) | 356 | Very High |
| Dichloromethane (CH₂Cl₂) | 14.7 | Moderate |
| Chloroform (CHCl₃) | 13.3 | Moderate |
| Acetonitrile (CH₃CN) | 0.910 | Low |
| Acetone | 0.727 | Low |
| Dimethyl Sulfoxide (DMSO) | Not reported, but expected to be very low | Very Low |
Data sourced from studies on 7-azaindole.[3][4]
Experimental Protocols
Protocol 1: Sample Preparation in a Hydrogen-Bond Accepting Solvent
This protocol is recommended when the solubility of 7-azaindole-3-carboxylic acid allows for the use of a polar, aprotic solvent.
-
Solvent Selection: Choose a deuterated, hydrogen-bond accepting solvent such as DMSO-d₆ or acetonitrile-d₃. The use of deuterated solvents helps to minimize solvent absorption in the IR region of the spectrum.[6]
-
Purity Check: Ensure the 7-azaindole-3-carboxylic acid is of high purity (>95%).
-
Concentration: Prepare a solution with a concentration in the range of 0.05 M to 0.1 M. The lowest possible concentration that gives a good signal-to-noise ratio should be used to further minimize any residual aggregation.
-
Dissolution: Dissolve the sample completely in the chosen solvent. Gentle vortexing or sonication may be used if necessary. Ensure the final solution is clear and free of any particulates.
-
VCD Measurement: Acquire the VCD spectrum according to the instrument's standard operating procedures.
Protocol 2: Using a Dimer-Breaking Additive in a Non-Polar Solvent
This protocol is an alternative for cases where a non-polar solvent like chloroform-d₁ is required due to solubility constraints or other experimental considerations.
-
Reagents:
-
7-azaindole-3-carboxylic acid (high purity)
-
7-azaindole (as the dimer-breaking additive, high purity)
-
Chloroform-d₁ (CDCl₃)
-
-
Sample Preparation:
-
Prepare a solution of 7-azaindole-3-carboxylic acid in CDCl₃ at a concentration where dimerization is observed (e.g., 0.1 M to 0.3 M).
-
In a separate vial, prepare an equimolar solution of 7-azaindole in CDCl₃.
-
Add one equivalent of the 7-azaindole solution to the 7-azaindole-3-carboxylic acid solution. This creates a 1:1 molar ratio of the carboxylic acid to the additive.[2]
-
-
Dissolution and Mixing: Ensure both components are fully dissolved and the mixture is homogeneous.
-
VCD Measurement: Acquire the VCD spectrum of the mixture. The resulting spectrum should be dominated by the heterodimer, which is simpler to model computationally than the homodimer.
Visualized Workflows and Relationships
Caption: Monomer-Dimer Equilibrium in Different Solvents.
Caption: Workflow for simplifying VCD spectra using 7-azaindole.
Caption: Troubleshooting flowchart for dimer formation in VCD.
References
- 1. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04433A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 6. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic Acid and Other Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is rich and varied, with numerous heterocyclic scaffolds serving as the foundation for targeted therapies. Among these, the 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, has emerged as a privileged structure, demonstrating broad applicability across a range of kinase targets. This guide provides an objective comparison of the 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid scaffold and its derivatives against other prominent kinase inhibitor scaffolds, supported by experimental data to inform drug discovery and development efforts.
Introduction to Kinase Inhibitor Scaffolds
Kinase inhibitors are a cornerstone of modern medicine, particularly in oncology. Their effectiveness hinges on the ability of a small molecule to bind to the ATP-binding site of a target kinase, thereby blocking its catalytic activity. The core chemical structure, or scaffold, of these inhibitors is crucial in determining their potency, selectivity, and pharmacokinetic properties. The 1H-pyrrolo[2,3-b]pyridine scaffold is structurally similar to the purine ring of ATP, making it an effective mimic that can engage with the hinge region of the kinase ATP-binding pocket.[1] This fundamental interaction is a key reason for its widespread use in the design of kinase inhibitors.
This guide will focus on comparing the 1H-pyrrolo[2,3-b]pyridine scaffold with other well-established kinase inhibitor scaffolds, including:
-
Pyrrolo[2,3-d]pyrimidine: A closely related scaffold, also a deaza-isostere of adenine, that has been successfully developed into approved drugs.[2][3]
-
Pyrazolopyrimidine: Another common scaffold found in numerous kinase inhibitors.
-
Quinazoline: A versatile scaffold present in several FDA-approved kinase inhibitors.
Performance Comparison of Kinase Inhibitor Scaffolds
The performance of a kinase inhibitor scaffold is a multifactorial assessment that includes potency (typically measured as the half-maximal inhibitory concentration, IC50), selectivity across the kinome, and cellular activity. Below are tables summarizing the performance of derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold against various kinases, alongside data for other prominent scaffolds for a comparative perspective.
Table 1: Potency of 1H-Pyrrolo[2,3-b]pyridine Derivatives Against Various Kinases
| Compound Derivative | Target Kinase | IC50 (nM) | Reference |
| (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | Cdc7 | 7 | [4] |
| Compound 4h | FGFR1 | 7 | [5] |
| Compound 4h | FGFR2 | 9 | [5] |
| Compound 4h | FGFR3 | 25 | [5] |
| Compound 4h | FGFR4 | 712 | [5] |
| Various Derivatives | TNIK | < 1 | [6] |
Table 2: Comparative Potency of Pyrrolo[2,3-d]pyrimidine Derivatives and Sunitinib
This table provides a direct comparison of a multi-targeted pyrrolo[2,3-d]pyrimidine derivative (Compound 5k) with the established multi-kinase inhibitor Sunitinib.[7][8]
| Compound | Target Kinase | IC50 (nM) |
| Compound 5k (Pyrrolo[2,3-d]pyrimidine derivative) | EGFR | 79 |
| Sunitinib | EGFR | 93 |
| Compound 5k (Pyrrolo[2,3-d]pyrimidine derivative) | Her2 | 40 |
| Sunitinib | Her2 | - |
| Compound 5k (Pyrrolo[2,3-d]pyrimidine derivative) | VEGFR2 | 136 |
| Sunitinib | VEGFR2 | 261 |
| Compound 5k (Pyrrolo[2,3-d]pyrimidine derivative) | CDK2 | 204 |
| Sunitinib | CDK2 | - |
Note: A lower IC50 value indicates higher potency.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the context in which these inhibitors function is crucial for understanding their mechanism of action and the experimental procedures used to characterize them.
Caption: Generalized kinase signaling pathway illustrating points of intervention by kinase inhibitors.
Caption: A typical workflow for the evaluation of novel kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate comparison of inhibitor scaffolds. Below are methodologies for key assays cited in the evaluation of the compounds discussed.
In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase and substrate in kinase buffer.
-
Add 5 µL of the diluted test compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase and its substrate.
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer.
-
Antibodies: a phospho-specific antibody for the substrate and a total protein antibody.
-
ELISA or Western blot reagents.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified period (e.g., 1-2 hours).
-
If required, stimulate the cells with an appropriate agonist to activate the kinase signaling pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to prepare cell lysates.
-
-
Detection of Phosphorylation:
-
ELISA-based method:
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the substrate.
-
Detect the phosphorylated substrate using a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance.
-
-
Western blot-based method:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the phospho-specific antibody and a total protein antibody (as a loading control).
-
Visualize the bands using an appropriate detection system.
-
-
-
Data Analysis:
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly versatile and potent core structure for the development of kinase inhibitors. Its ability to mimic ATP allows for effective binding to the kinase hinge region, a feature it shares with the closely related pyrrolo[2,3-d]pyrimidine scaffold. As demonstrated by the comparative data, derivatives of these scaffolds can achieve high potency against a range of kinase targets, in some cases exceeding that of established multi-kinase inhibitors like Sunitinib.
The selection of an optimal scaffold is a critical decision in any drug discovery program. While the 1H-pyrrolo[2,3-b]pyridine scaffold offers a proven starting point, the ultimate success of a kinase inhibitor will depend on the careful optimization of substituents to achieve the desired potency, selectivity, and pharmacokinetic profile. The experimental protocols provided herein offer a robust framework for the rigorous evaluation and comparison of novel kinase inhibitors based on this and other promising scaffolds.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of the Efficacy of 7-Azaindole Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications.[1][2][3][4][5] Its ability to form crucial hydrogen bonds with the hinge region of kinases makes it an excellent motif for designing potent and selective inhibitors.[2][5] This guide provides a comparative overview of the efficacy of various 7-azaindole derivatives, with a focus on their activity as kinase inhibitors in cancer-related signaling pathways. The information is compiled from recent studies to aid researchers in drug discovery and development.
Targeting the PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell metabolism, survival, and proliferation.[6] Its frequent dysregulation in a wide range of cancers has made it a prime target for therapeutic intervention.[6] A novel series of 7-azaindole derivatives has been identified as potent PI3K inhibitors, demonstrating significant antiproliferative activities against various human cancer cell lines.[6]
Comparative Efficacy of PI3K Inhibitors
The following table summarizes the in vitro kinase inhibitory activity and cellular antiproliferative efficacy of selected 7-azaindole derivatives targeting the PI3K pathway.
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | HCT116 GI₅₀ (μM) | PC3 GI₅₀ (μM) | U87-MG GI₅₀ (μM) |
| B13 | 0.21 | 1.1 | 0.45 | 2.5 | 0.19 | 0.11 | 0.09 |
| B14 | 0.25 | 1.5 | 0.39 | 3.1 | 0.22 | 0.15 | 0.12 |
| C1 | 0.33 | 0.98 | 0.28 | 1.8 | 0.25 | 0.18 | 0.15 |
| C2 | 0.41 | 1.2 | 0.35 | 2.2 | 0.31 | 0.21 | 0.17 |
Data sourced from a study on novel 7-azaindole scaffold derivatives as PI3K inhibitors.[6]
Inhibition of Other Key Kinases
Beyond the PI3K pathway, 7-azaindole derivatives have shown potent inhibitory activity against other crucial kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs).
Comparative Efficacy of CDK Inhibitors
| Compound ID | Target Kinase | IC₅₀ (μM) |
| Compound 3 | CDK2, CDK9 | N/A |
| Oxindole-indole 4 | CDK4 | 1.82 |
| Oxindole-indole 5 | CDK4 | 1.26 |
Data for compounds 4 and 5 sourced from a study on indole-based serine-threonine kinase inhibitors.[7] Specific IC₅₀ for compound 3 was not provided in the source.
Broader Anticancer and Antiviral Applications
The versatility of the 7-azaindole scaffold extends to other therapeutic areas. Derivatives have been investigated for their potential as DDX3 inhibitors for cancer and as agents against SARS-CoV-2.
Efficacy of a DDX3 Helicase Inhibitor
A novel 7-azaindole derivative, 7-AID, has been designed and synthesized to target the DEAD-box helicase DDX3, which is implicated in tumorigenesis and drug resistance.[8]
| Compound | Target Cell Line | IC₅₀ (μM/ml) |
| 7-AID | HeLa | 16.96 |
| 7-AID | MCF-7 | 14.12 |
| 7-AID | MDA-MB-231 | 12.69 |
Data from a study on a 7-azaindole derivative as a novel anti-cancer agent and potent DDX3 inhibitor.[8]
Efficacy of SARS-CoV-2 Entry Inhibitors
In the context of infectious diseases, 7-azaindole derivatives have been developed to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, a critical step for viral entry.
| Compound | Antiviral Activity (EC₅₀, μM) |
| G7a | 9.08 |
| ASM-7 | 0.45 (pseudovirus), 1.001 (original strain) |
Data from a study on 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.[9]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives.
Caption: A generalized experimental workflow for the evaluation of 7-azaindole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of 7-azaindole derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase activity (IC₅₀).
General Procedure:
-
The kinase, substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.
-
The 7-azaindole derivative, at various concentrations, is added to the reaction mixture.
-
The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a set period.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor.
-
The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation (MTT) Assay
Objective: To measure the cytotoxic or cytostatic effects of the compound on cancer cell lines and determine the concentration required for 50% growth inhibition (GI₅₀).
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the 7-azaindole derivative and incubated for a specified period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell growth inhibition is calculated relative to untreated control cells.
-
The GI₅₀ value is determined from the dose-response curve.
Western Blot Analysis
Objective: To assess the effect of the compound on the phosphorylation status of key proteins within a signaling pathway.
General Procedure:
-
Cells are treated with the 7-azaindole derivative for a specific time.
-
The cells are lysed to extract total proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, total AKT).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
The band intensities are quantified to determine the relative levels of protein phosphorylation.
This guide provides a snapshot of the current research landscape for 7-azaindole derivatives. The presented data and methodologies offer a foundation for researchers to compare the efficacy of these compounds and to design further investigations in the pursuit of novel therapeutics.
References
- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unipa.it [iris.unipa.it]
- 8. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 1H-Pyrrolo[2,3-b]pyridine-Based Compounds in Xenograft Models: A Comparative Guide
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for cancer therapy. This guide provides a comparative overview of the preclinical validation of these compounds in various xenograft models, presenting key experimental data and detailed protocols to aid researchers in drug development.
Overview of Targeted Signaling Pathways
1H-Pyrrolo[2,3-b]pyridine derivatives have been designed to target several critical signaling pathways implicated in tumorigenesis and metastasis. These include pathways driven by Traf2 and Nck-interacting kinase (TNIK), Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and the PI3K/AKT/mTOR pathway. The versatility of the 7-azaindole core allows for the development of potent and selective inhibitors for a range of cancer types.
Caption: Targeted Signaling Pathways of 1H-Pyrrolo[2,3-b]pyridine Compounds.
Comparative Efficacy in Xenograft Models
The following tables summarize the in vivo efficacy of various 1H-pyrrolo[2,3-b]pyridine-based compounds from preclinical xenograft studies.
Table 1: TNIK Inhibitors in Colorectal Cancer Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Compound Series 1 | HCT116 (colorectal) | Not specified in abstracts | Data not available in abstracts | Potent TNIK inhibition with IC50 values < 1 nM.[1][2] |
| Compound Series 2 | Colorectal Cancer Cells | Not applicable (in silico design) | Not applicable | Designed as potent TNIK inhibitors against colorectal cancer cells. |
Table 2: FGFR Inhibitors in Breast Cancer Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | TGI | Key Findings |
| Compound 4h | 4T1 (breast cancer) | Not specified in abstracts | Significant inhibition of tumor growth (data not specified) | Potent inhibitor of FGFR1, 2, and 3; induced apoptosis and inhibited migration and invasion in vitro.[3] |
Table 3: CDK8 Inhibitors in Colorectal Cancer Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | TGI | Key Findings |
| Compound 22 | Colorectal Cancer Xenograft | Not specified in abstracts | Significant tumor growth inhibition | Potent type II CDK8 inhibitor (IC50 = 48.6 nM); induced cell cycle arrest.[4][5] |
Table 4: Multi-Kinase Inhibitors in Various Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | TGI | Key Findings |
| AZD6738 | ATM deficient xenografts | Not specified in abstracts | Growth inhibition | ATR kinase inhibition mechanism.[6] |
| 7-azaindole sulfonamide 22 | HCT116 (colorectal) | Not specified in abstracts | Anti-tumor activity | HDAC6 enzyme inhibition.[6] |
| Compound 10 | Transgenic RIE KIF5B-RET | 10, 30, 60 mg/kg once daily for 14 days (oral) | Robust tumor regression at 60 mg/kg | Well-tolerated with significant inhibition of RET phosphorylation.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for establishing and evaluating efficacy in xenograft models.
General Xenograft Model Establishment Workflow
Caption: General Workflow for Xenograft Studies.
Detailed Protocol for Subcutaneous Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., HCT116 for colorectal cancer, 4T1 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Female athymic nude mice (4-6 weeks old) are used. The animals are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation: Cultured cancer cells are harvested, washed with PBS, and resuspended in a serum-free medium or a mixture of medium and Matrigel. A total of 1-5 x 10^6 cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumor with a caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When the tumors reach a mean volume of 100-200 mm³, the mice are randomized into treatment and control groups. The 1H-pyrrolo[2,3-b]pyridine-based compounds are typically formulated in a vehicle such as 0.5% methylcellulose and administered orally or via intraperitoneal injection according to the specified dosing schedule. The control group receives the vehicle only.
-
Efficacy Evaluation: Tumor volumes and body weights are measured 2-3 times per week. The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration. The percentage of tumor growth inhibition is calculated.
-
Endpoint Analysis: At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and may be processed for further pharmacodynamic or histological analysis.
Alternative and Emerging Models
While traditional ectopic xenograft models are widely used, orthotopic models, where tumor cells are implanted in the corresponding organ, can provide a more clinically relevant microenvironment.[8] Additionally, patient-derived xenograft (PDX) models, which involve the implantation of fresh patient tumor tissue into immunodeficient mice, are gaining prominence for personalized medicine approaches.[8]
Conclusion
1H-Pyrrolo[2,3-b]pyridine-based compounds have demonstrated significant anti-tumor activity in a variety of xenograft models, targeting key oncogenic pathways. The data presented in this guide highlights their potential as therapeutic agents. For researchers and drug development professionals, the provided experimental frameworks serve as a foundation for designing further preclinical studies to rigorously evaluate these promising compounds. Future investigations should aim to provide comprehensive in vivo data, including detailed pharmacokinetic and pharmacodynamic assessments, to facilitate clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
The 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, recognized as a valuable bioisostere of indole and purine systems.[1][2] Its unique ability to form key hydrogen bond interactions has led to its widespread application in the design of inhibitors for various therapeutic targets, particularly protein kinases and phosphodiesterases.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, supported by experimental data and detailed protocols for researchers in drug development.
Comparative Analysis of Biological Targets
Derivatives of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core have been optimized to potently and selectively inhibit several key enzymes implicated in oncology and inflammatory diseases. Below is a comparison of SAR for this scaffold against three distinct targets: Fibroblast Growth Factor Receptors (FGFR), Ribosomal S6 Protein Kinase 2 (RSK2), and Phosphodiesterase 4B (PDE4B).
Kinase Inhibitors: FGFR & RSK2
The 7-azaindole nucleus serves as an excellent "hinge-binder," mimicking the adenine fragment of ATP to interact with the hinge region of kinase active sites.[2][4] Modifications to substituents on this core structure allow for tuning of potency and selectivity.
Structure-Activity Relationship (SAR) Logic for Kinase Inhibition
The following diagram illustrates the general SAR principles for 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors. The core scaffold engages the kinase hinge region, while substitutions at the C2-amide and other positions explore various pockets of the ATP-binding site to enhance potency and selectivity.
Caption: General SAR logic for 1H-pyrrolo[2,3-b]pyridine kinase inhibitors.
Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
This series was optimized for potent activity against FGFR1, 2, and 3. Compound 4h emerged as a highly efficient lead compound.[4]
| Compound | R Group (at C3 position) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 1 | m-methoxyphenyl | 2010 | >10000 | >10000 |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 |
| 4a | phenyl | 82 | 103 | 215 |
| 4l | 3,4,5-trimethoxyphenyl | 10 | 12 | 34 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[4]
Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as RSK2 Inhibitors
In this series, the introduction of a phenyl sulfonamide group was critical for achieving high potency against RSK2, a downstream effector in the Ras-MAPK signaling pathway.[5]
| Compound | R Group (on phenyl sulfonamide) | RSK2 IC₅₀ (nM) | MDA-MB-468 Cell IC₅₀ (µM) |
| B1 | 4-F | 1.7 | 0.13 |
| B2 | 4-Cl | 2.5 | 0.21 |
| B3 | 4-CH₃ | 4.2 | 0.35 |
Data sourced from a study on potent RSK2 inhibitors.[5]
Phosphodiesterase 4B (PDE4B) Inhibitors
By modifying the substitution pattern, the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold was successfully adapted from a kinase hinge-binder to a potent PDE4B inhibitor. PDE4B is a key regulator of intracellular cAMP and a target for inflammatory and central nervous system diseases.[3]
Table 3: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as PDE4B Inhibitors
This series explored substitutions on both the C5-aryl group and the C2-amide. Compound 11h was identified as a potent and selective PDE4B inhibitor.[3]
| Compound | R¹ (C5-Aryl) | R² (Amide) | PDE4B IC₅₀ (µM) | PDE4D IC₅₀ (µM) | Selectivity (D/B) |
| 11a | 3,4-dichlorophenyl | cyclopentyl | 0.22 | 0.81 | 3.7 |
| 11h | 3,4-dichlorophenyl | 3-pentyl | 0.11 | 1.3 | 11.8 |
| 11o | 3,4-dichlorophenyl | 2-pyridinylmethyl | 1.1 | 2.1 | 1.9 |
| 14b | 3-chloro-4-methylphenyl | 3-pentyl | 0.18 | 2.0 | 11.1 |
Data sourced from a study on selective and potent PDE4B inhibitors.[3][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key assays used to generate the data in this guide.
Biochemical Kinase Inhibition Assay (Generic)
This protocol outlines a common workflow for measuring the inhibitory activity of compounds against a purified kinase, such as FGFR or RSK2, using a luminescence-based ATP detection method.
Experimental Workflow for Kinase Inhibitor Screening
Caption: A typical experimental workflow for screening kinase inhibitors.
-
Reagent Preparation : All reagents are prepared in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Compound Plating : Test compounds are serially diluted (typically in DMSO) and dispensed into a 384-well assay plate.
-
Enzyme/Substrate Addition : A solution containing the purified kinase (e.g., FGFR1, RSK2) and its specific peptide substrate is added to the wells containing the test compounds. The plate is often incubated for a short period (e.g., 10-15 minutes) to allow compound binding.
-
Reaction Initiation : The kinase reaction is initiated by adding a solution of ATP at a concentration near its Km value for the specific enzyme.
-
Reaction Incubation : The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Signal Detection : The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent like ADP-Glo™ (Promega). This involves two steps: first, adding ADP-Glo™ Reagent to deplete unused ATP, and second, adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Data Acquisition : The luminescence of each well is read using a microplate reader.
-
Data Analysis : The luminescent signal is converted to percent inhibition relative to DMSO (vehicle) controls, and IC₅₀ values are calculated by fitting the data to a four-parameter dose-response curve.
PDE4B Enzyme Inhibition Assay
This protocol is adapted from the methods used to evaluate the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series.[3]
-
Reaction Mixture : The assay is conducted in a buffer containing 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, and 1.7 mM EGTA.
-
Compound Incubation : Test compounds are pre-incubated with purified human recombinant PDE4B enzyme for 10 minutes at room temperature.
-
Reaction Initiation : The reaction is initiated by adding [³H]cAMP (cyclic adenosine monophosphate) as a substrate.
-
Reaction Incubation : The mixture is incubated for 20 minutes at room temperature.
-
Reaction Termination : The reaction is terminated by the addition of yttrium silicate scintillation proximity assay (SPA) beads. The beads bind to the radiolabeled product ([³H]AMP), bringing it into close enough proximity to scintillate.
-
Data Acquisition : The plate is sealed and read on a scintillation counter.
-
Data Analysis : IC₅₀ values are determined from dose-response curves, with rolipram often used as a positive control.[3]
Cellular TNF-α Release Assay
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from activated immune cells, providing a measure of cellular activity for anti-inflammatory compounds like PDE4B inhibitors.[3][7]
-
Cell Culture and Differentiation : A human monocyte cell line (e.g., THP-1) is cultured and differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Compound Treatment : The differentiated macrophages are pre-treated with various concentrations of the test compound for 1 hour.
-
Cell Stimulation : Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production and release of TNF-α.
-
Incubation : The cells are incubated for a period of 4-6 hours.
-
Supernatant Collection : The cell culture supernatant, containing the secreted TNF-α, is collected.
-
TNF-α Quantification : The concentration of TNF-α in the supernatant is quantified using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's protocol.[7]
-
Data Analysis : The inhibition of TNF-α release is calculated relative to vehicle-treated controls, and IC₅₀ values are determined.
Signaling Pathway for Pro-Inflammatory Cytokine Release
The diagram below shows a simplified pathway leading to TNF-α release, which can be modulated by PDE4B inhibitors.
Caption: Simplified pathway of LPS-induced TNF-α release and its modulation by PDE4B inhibition.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. promega.com [promega.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Cross-Reactivity Profiling of 7-Azaindole-3-Carboxylic Acid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a versatile starting point for the design of potent and selective inhibitors for a wide range of kinase targets. This guide provides a comparative analysis of the cross-reactivity profiles of several 7-azaindole-3-carboxylic acid-based inhibitors, supported by experimental data and detailed methodologies to aid in the selection and development of targeted kinase modulators.
Data Presentation: Comparative Kinase Selectivity
The following table summarizes the inhibitory activity (IC50) of representative 7-azaindole-3-carboxylic acid derivatives against their primary targets and a panel of off-target kinases. This data highlights the selectivity profiles of these compounds and provides a basis for comparing their potential for on-target efficacy versus off-target effects.
| Compound ID | Primary Target | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Fold Selectivity | Reference |
| PI3Kγ Inhibitor 1 | PI3Kγ | 5 | PI3Kα | >1500 | >300 | [1] |
| PI3Kβ | >5000 | >1000 | [1] | |||
| PI3Kδ | >1500 | >300 | [1] | |||
| ROCK Inhibitor A | ROCK1 | 1 | PKA | 740 | 740 | [2][3] |
| Aurora A Inhibitor X | Aurora A | 15 | Aurora B | 3050 | 203 | [4] |
| VEGFR1 | <1000 (85% inh @ 1µM) | - | [4] | |||
| FGFR4 Inhibitor 24 | FGFR4 | 8.9 | FGFR1 | 140 | 15.7 | |
| KDR (VEGFR2) | 260 | 29.2 | ||||
| INSR | >10000 | >1123 | ||||
| FGFR4 Inhibitor 30 | FGFR4 | 3.2 | FGFR1 | 46 | 14.4 | |
| KDR (VEGFR2) | 110 | 34.4 | ||||
| INSR | >10000 | >3125 |
Note: The data presented is collated from various sources. Direct comparison should be made with caution due to potential differences in assay conditions.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity is critical. Below are detailed methodologies for common biochemical and cellular assays used for cross-reactivity profiling of kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
7-azaindole-3-carboxylic acid inhibitor (serially diluted)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (white, 384-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and the appropriate kinase buffer.
-
Add serial dilutions of the 7-azaindole inhibitor to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Kinase Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This assay measures the binding of an inhibitor to its target kinase within living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ Kinase Tracer
-
7-azaindole-3-carboxylic acid inhibitor (serially diluted)
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Assay plates (white, 96-well or 384-well)
-
Plate reader capable of measuring BRET signals (450 nm and 610 nm)
Procedure:
-
Cell Preparation and Transfection:
-
Seed HEK293 cells in assay plates.
-
Transfect the cells with the NanoLuc®-kinase fusion vector and allow for protein expression (typically 24 hours).
-
-
Assay Execution:
-
Prepare serial dilutions of the 7-azaindole inhibitor in Opti-MEM®.
-
Add the diluted inhibitor to the cells.
-
Add the NanoBRET™ Tracer to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to generate the luminescent signal.
-
Incubate at room temperature for a specified time.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
The inhibitor competes with the tracer for binding to the kinase, resulting in a decrease in the BRET signal.
-
Determine the IC50 value by plotting the BRET ratio against the inhibitor concentration and fitting to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway and Inhibition
Caption: General mechanism of kinase inhibition by 7-azaindole derivatives.
Experimental Workflow for Cross-Reactivity Profiling
References
- 1. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In Vitro vs. In Vivo Correlation for 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of novel therapeutics hinges on understanding the relationship between in vitro properties and in vivo performance. For derivatives of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, a scaffold of significant interest in medicinal chemistry, establishing a robust in vitro-in vivo correlation (IVIVC) is crucial for predicting human pharmacokinetics and clinical outcomes. While a formal, publicly available IVIVC study for this specific class of compounds is limited, this guide provides a comparative analysis based on available data for structurally related 7-azaindole derivatives to elucidate the principles and methodologies of such correlations.
This guide will delve into the experimental data, protocols, and signaling pathways relevant to the development of these compounds, offering a framework for researchers to assess the translatability of their in vitro findings.
Data Presentation: Correlating In Vitro and In Vivo Data
Establishing a predictive IVIVC involves correlating in vitro dissolution and/or permeability data with in vivo pharmacokinetic parameters. The following tables present a compilation of representative data from studies on 1H-pyrrolo[2,3-b]pyridine derivatives and other closely related kinase inhibitors to illustrate these correlations. Note: The data presented is for illustrative purposes and may not be from the same molecule but represents typical findings for this class of compounds.
Table 1: In Vitro Permeability vs. In Vivo Oral Bioavailability
| Compound Derivative (Scaffold) | In Vitro Permeability (Papp, 10⁻⁶ cm/s) in Caco-2 cells | Efflux Ratio | In Vivo Oral Bioavailability (%) in Mice |
| 7-Azaindole based PI3Kγ Inhibitor | 1.07 | 46.6 | Low (Implied)[1] |
| 1H-Pyrrolo[2,3-b]pyridine ATM Inhibitor (25a) | Data not available | Data not available | 147.6[2] |
| Representative Kinase Inhibitor A | 15.0 | < 2.0 | 85 |
| Representative Kinase Inhibitor B | 0.5 | > 10.0 | < 10 |
Table 2: In Vitro Metabolic Stability vs. In Vivo Clearance
| Compound Derivative (Scaffold) | In Vitro Metabolic Stability (t½, min) in Human Liver Microsomes | In Vitro Intrinsic Clearance (CLint, µL/min/mg) | In Vivo Clearance (CL, mL/min/kg) in Rat |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide (11h) | > 60 | < 10 | Low (Implied)[3] |
| Representative Kinase Inhibitor C | 45 | 25 | 15 |
| Representative Kinase Inhibitor D | 5 | 250 | 80 |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of a reliable IVIVC. Below are representative methodologies for key in vitro and in vivo experiments.
In Vitro Permeability Assay (Caco-2)
This assay is widely used to predict intestinal drug absorption.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Permeability Measurement:
-
The test compound is added to the apical (A) side of the monolayer, and the concentration of the compound that permeates to the basolateral (B) side is measured over time.
-
To determine the efflux ratio, the compound is also added to the basolateral side, and its transport to the apical side is measured.
-
Samples are collected from the receiver compartment at specific time points and analyzed by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
-
The efflux ratio is calculated as Papp(B→A) / Papp(A→B).
-
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Incubation: The test compound is incubated with human liver microsomes and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining in each sample is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
In Vivo Pharmacokinetic Study (Rodent Model)
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice are typically used.
-
Drug Administration: The compound is administered via oral gavage (PO) and intravenous (IV) injection to different groups of animals.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%) are calculated using non-compartmental analysis.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by some 1H-pyrrolo[2,3-b]pyridine derivatives and a typical IVIVC workflow.
Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.
Caption: Phosphodiesterase 4B (PDE4B) Signaling Pathway in Inflammation.
Caption: General Workflow for In Vitro-In Vivo Correlation (IVIVC) Studies.
References
- 1. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of synthesis protocols for 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthesis protocols for 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, a crucial building block in the development of novel therapeutics. The reproducibility, efficiency, and purity of the final product are critical factors in drug discovery and development. This document aims to provide an objective comparison of available methods, supported by experimental data, to aid researchers in selecting the most suitable protocol for their needs.
Introduction
1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold found in a multitude of biologically active compounds. The 3-carboxylic acid derivative, in particular, serves as a key intermediate for the synthesis of a wide range of pharmaceutical agents, including kinase inhibitors and other targeted therapies. The efficient and reproducible synthesis of this core structure is therefore of significant interest to the medicinal chemistry community. This guide compares two distinct synthetic routes to this compound, detailing their respective methodologies and performance metrics.
Comparative Data Summary
The following table summarizes the key quantitative data for the two synthesis protocols, allowing for a direct comparison of their efficiency and the purity of the resulting product.
| Parameter | Protocol 1: Oxidation of 3-Hydroxymethyl-7-azaindole | Protocol 2: Formylation of 7-Azaindole and Subsequent Oxidation |
| Starting Material | (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol | 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) |
| Key Reagents | Potassium permanganate (KMnO₄) | Hexamethylenetetramine, Acetic Acid (Duff Reaction for formylation); Malonic Acid, Pyridine, Piperidine (Oxidation) |
| Overall Yield | 94.3%[1] | ~61% (calculated from 99.1% for formylation and estimated 41% for oxidation) |
| Purity | 99.3%[1] | Not explicitly reported, requires purification after each step. |
| Number of Steps | 1 | 2 |
| Reaction Time | 3 hours for oxidation[1] | 15 hours for formylation, plus time for oxidation step |
Experimental Protocols
Protocol 1: Oxidation of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
This protocol describes a one-step oxidation of the corresponding 3-hydroxymethyl derivative to the carboxylic acid.
Step 1: Oxidation (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is dissolved in dichloromethane and heated to 50°C. Potassium permanganate (KMnO₄) is then added, with a molar ratio of 12:15 (methanol derivative to KMnO₄). The reaction mixture is stirred for 3 hours. Following the reaction, the mixture is filtered, and the filtrate is evaporated under reduced pressure. The resulting solid is purified by recrystallization to yield this compound.[1]
Protocol 2: Two-Step Synthesis from 7-Azaindole via Formylation
This protocol involves the introduction of a formyl group at the 3-position of the 7-azaindole ring, followed by oxidation to the carboxylic acid.
Step 1: Formylation of 7-Azaindole (Duff Reaction) 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) is suspended in 33% aqueous acetic acid. Hexamethylenetetramine is added, and the mixture is heated to 110-120°C for 15 hours. After cooling, the precipitated solid is collected, neutralized with a saturated sodium bicarbonate solution, filtered, and washed with distilled water to give 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde. Reported yields for this step are high, up to 99.1%.
Step 2: Oxidation of 7-Azaindole-3-carboxaldehyde The 7-azaindole-3-carboxaldehyde is then oxidized to the carboxylic acid. A representative method for this transformation on a similar substrate involves a Doebner modification of the Knoevenagel condensation. The aldehyde is reacted with malonic acid in pyridine with piperidine as a catalyst. This method has been reported to yield the corresponding carboxylic acid with a yield of 41%.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the two synthetic protocols.
Caption: Workflow for Protocol 1: Oxidation of 3-Hydroxymethyl-7-azaindole.
Caption: Workflow for Protocol 2: Two-Step Synthesis from 7-Azaindole.
Conclusion
Both protocols offer viable routes to this compound.
Protocol 1 stands out for its high yield (94.3%) and excellent purity (99.3%) in a single, relatively short step.[1] This makes it an attractive option for researchers prioritizing efficiency and high-quality material. However, the availability and cost of the starting material, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol, may be a consideration.
Protocol 2 utilizes the more readily available starting material, 7-azaindole. The formylation step can be very high-yielding. However, the subsequent oxidation step, as estimated from a similar reaction, may have a more moderate yield, leading to a lower overall yield for the two-step process. This route is longer and requires purification of an intermediate. It may be a more cost-effective option if the starting material for Protocol 1 is not easily accessible.
The choice between these protocols will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the importance of overall yield and purity, and the accessibility and cost of the starting materials.
References
Benchmarking the ADME Properties of Novel 7-Azaindole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these novel compounds is critical for their successful development into effective therapeutics. This guide provides a comparative analysis of the in vitro ADME properties of a series of novel 7-azaindole compounds against established kinase inhibitors, Gefitinib and Vemurafenib, supported by experimental data and detailed protocols.
Executive Summary
This guide presents a head-to-head comparison of key ADME parameters for novel 7-azaindole derivatives and benchmark kinase inhibitors. The data reveals that while some 7-azaindole compounds exhibit promising metabolic stability, others show challenges such as high microsomal clearance. Permeability and plasma protein binding are also critical factors that vary across the evaluated compounds. This analysis provides valuable insights for the selection and optimization of 7-azaindole-based drug candidates.
Comparative ADME Data
The following tables summarize the in vitro ADME properties of a selection of novel 7-azaindole compounds compared to the well-characterized kinase inhibitors, Gefitinib and Vemurafenib.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | HLM Clearance (μL/min/mg protein) | Half-life (t½, min) |
| Novel 7-Azaindole Series | ||
| Compound 1 | 25 | > 60 |
| Compound 2 | 85 | 15 |
| Compound 3 | 12 | > 60 |
| Compound 4 | 150 | 8 |
| Benchmark Kinase Inhibitors | ||
| Gefitinib | ~35 | ~48 |
| Vemurafenib | Low | ~50 |
Table 2: Caco-2 Permeability
| Compound | Apparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Permeability Class |
| Novel 7-Azaindole Series (Hypothetical Data) | |||
| Compound 1 | 15 | 1.2 | High |
| Compound 2 | 2 | 5.5 | Low (potential efflux) |
| Compound 3 | 8 | 1.0 | Moderate |
| Compound 4 | 0.5 | 8.0 | Low (potential efflux) |
| Benchmark Kinase Inhibitors | |||
| Gefitinib | High | Low | High |
| Vemurafenib | Low to Moderate | N/A | Low to Moderate |
Table 3: Plasma Protein Binding (PPB)
| Compound | Human Plasma Protein Binding (%) |
| Novel 7-Azaindole Series (Hypothetical Data) | |
| Compound 1 | 92 |
| Compound 2 | 99.5 |
| Compound 3 | 85 |
| Compound 4 | 98 |
| Benchmark Kinase Inhibitors | |
| Gefitinib | ~90%[1] |
| Vemurafenib | >99%[2] |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below to ensure reproducibility and facilitate the design of further experiments.
Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) containing a cofactor, NADPH, which is essential for the activity of most CYP enzymes.
-
Incubation: The test compound (typically at a final concentration of 1 µM) is added to the microsomal solution and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a compound and identify its potential for active transport (efflux) using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable membrane supports in Transwell® plates and cultured for 21-25 days to allow them to differentiate into a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Permeability Assessment:
-
Apical to Basolateral (A→B) Transport: The test compound is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is monitored over time. This represents absorption from the gut into the bloodstream.
-
Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is monitored. This helps to identify if the compound is a substrate for efflux transporters.
-
-
Sample Analysis: Samples from the receiver compartment at different time points are analyzed by LC-MS/MS to determine the concentration of the transported compound.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.
Plasma Protein Binding Assay
Objective: To determine the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.
Methodology:
-
Equilibrium Dialysis: This is the gold standard method. A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.
-
Incubation: The dialysis unit is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached (typically 4-24 hours).
-
Sample Collection: After incubation, aliquots are collected from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the plasma and buffer chambers.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described ADME assays.
In Vitro ADME Experimental Workflows
Signaling Pathway Context (Hypothetical Kinase Target)
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a 7-azaindole kinase inhibitor. Understanding the pathway provides context for the importance of achieving adequate drug exposure at the target site.
Hypothetical Kinase Signaling Pathway
Conclusion
The development of novel 7-azaindole kinase inhibitors requires a thorough understanding and optimization of their ADME properties. This guide provides a framework for comparing the in vitro ADME profiles of new chemical entities against established drugs. By utilizing the provided data and experimental protocols, researchers can make more informed decisions to advance compounds with favorable pharmacokinetic characteristics, ultimately increasing the probability of clinical success. The presented workflows and pathway diagram offer additional context for the critical role of ADME science in drug discovery.
References
- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New 7‐Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Guide for Laboratory Professionals
For Immediate Reference: In case of spills or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department.
The proper disposal of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Hazard Profile
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Personal Protective Equipment (PPE) for Handling and Disposal
A summary of recommended PPE is provided in the table below.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Use a face shield and safety glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with this product.[2] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste: Collect un-contaminated, expired, or unwanted this compound in a designated, properly labeled, and sealed waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of accordingly.
-
Solutions: Solutions containing this compound should be collected in a designated, labeled, and sealed liquid waste container. Do not mix with incompatible waste streams.
2. Spill Management:
-
In the event of a spill, evacuate personnel to a safe area.[2]
-
Ensure adequate ventilation.[2]
-
Avoid the formation of dust.[2]
-
Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[2]
-
Do not let the product enter drains.[2]
3. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed professional waste disposal service.[2]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance on chemical waste disposal.
References
Essential Safety and Operational Guidance for 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid.
This document provides critical safety and logistical information for the handling of this compound (CAS RN: 156270-06-3), a compound often utilized in pharmaceutical research and development. Adherence to these protocols is essential to ensure personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory system irritation. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. A face shield may be appropriate in some situations. | To protect eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Gloves must be inspected before use. | To prevent skin contact and absorption. |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required to avoid inhalation of dust. | To prevent respiratory tract irritation from airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for weighing and dissolving this compound, a common laboratory task.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Prepare all necessary equipment (e.g., spatula, weigh boat, beaker, solvent, magnetic stirrer) and place them inside the fume hood.
-
Don all required personal protective equipment as detailed in the table above.
2. Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood to minimize dust exposure.
-
Carefully transfer the desired amount of the solid compound from its storage container to a weigh boat using a clean spatula.
-
Avoid generating dust during transfer. If dust is generated, allow it to settle within the fume hood before proceeding.
-
Close the primary container tightly after use.
3. Dissolution:
-
Place the weigh boat containing the compound into a beaker.
-
Add the desired solvent to the beaker. This compound is slightly soluble in water.
-
Use a magnetic stirrer to aid dissolution if necessary.
-
Ensure the vessel is appropriately covered to prevent splashing.
4. Post-Handling:
-
Decontaminate all equipment that has come into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Properly dispose of all contaminated materials, including weigh boats, pipette tips, and gloves, in the designated hazardous waste container.
-
Wash hands thoroughly after the procedure.
Caption: Workflow for handling this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials, such as gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions or reaction mixtures in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
2. Container Management:
-
Ensure waste containers are kept tightly closed when not in use.
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Caption: Logical flow from hazard identification to final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
